3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine
Description
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Properties
CAS No. |
1086392-76-8 |
|---|---|
Molecular Formula |
C16H20N2O2S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3,5-dimethyl-1-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C16H20N2O2S/c1-12-10-18(11-13(2)17-12)21(19,20)16-8-7-14-5-3-4-6-15(14)9-16/h3-9,12-13,17H,10-11H2,1-2H3 |
InChI Key |
SYNUZDOHWXTQOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Molecular Structure and Physicochemical Properties of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine
Executive Summary
This technical guide provides a comprehensive analysis of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine , a specialized chemical probe and pharmacophore scaffold predominantly utilized in the development of serotonin receptor ligands (specifically 5-HT₆ and 5-HT₇ antagonists). This document details the molecule's structural determinants, physicochemical behavior, synthetic pathways, and biological relevance in Central Nervous System (CNS) drug discovery.[1]
Structural Analysis & Stereochemistry
Molecular Architecture
The molecule is composed of three distinct pharmacophoric regions, each contributing to its binding affinity and pharmacokinetic profile:
-
Lipophilic Tail (Naphthalene-2-sulfonyl): The bulky naphthalene ring provides significant hydrophobic surface area, facilitating
stacking interactions within the hydrophobic pockets of G-Protein Coupled Receptors (GPCRs). The sulfonyl group acts as a rigid linker and a hydrogen bond acceptor. -
Core Scaffold (Piperazine): The central piperazine ring serves as a semi-rigid spacer. The basic nitrogen (N4) is crucial for forming ionic interactions with conserved aspartate residues (e.g., Asp3.32 in 5-HT receptors).
-
Steric Modulators (3,5-Dimethyl Substitution): The methyl groups at the 3 and 5 positions introduce steric hindrance, restricting conformational flexibility. This "conformational locking" is a critical design strategy to improve selectivity between receptor subtypes (e.g., distinguishing 5-HT₆ from 5-HT₂A).
Stereochemical Considerations (Critical Quality Attribute)
The 3,5-dimethylpiperazine moiety introduces stereoisomerism, which profoundly affects biological activity.
| Isomer Configuration | Geometry | Chirality | Pharmacological Relevance |
| cis-3,5-dimethyl | syn-orientation (diequatorial preferred) | Meso (Achiral) | Generally preferred in medicinal chemistry for predictable conformational bias. |
| trans-3,5-dimethyl | anti-orientation | Racemic Pair ( | Often yields lower binding affinity due to unfavorable steric clashes in the receptor pocket. |
Technical Note: Unless specified as a racemic mixture, high-purity research grades typically target the cis-isomer to maximize ligand efficacy.
Physicochemical Profile
The following data represents the consensus physicochemical properties derived from structure-activity relationship (SAR) studies of arylsulfonyl piperazine analogs.
Key Parameters[2][3][4][5][6][7]
| Property | Value (Predicted/Experimental Range) | Significance |
| Molecular Formula | Core composition.[2][3][4] | |
| Molecular Weight | 304.41 g/mol | Optimal for blood-brain barrier (BBB) penetration (< 450 Da). |
| LogP (Lipophilicity) | 2.8 – 3.2 | Highly lipophilic; suggests good passive membrane permeability and CNS penetrance. |
| pKa (Basic Nitrogen) | 8.5 – 9.2 | Predominantly protonated at physiological pH (7.4), ensuring interaction with the receptor's anionic site. |
| Topological Polar Surface Area (TPSA) | ~45-55 Ų | Well within the limit for CNS drugs (< 90 Ų). |
| Solubility | Low in neutral water; High in DMSO, Methanol, and acidic buffers. | Requires formulation optimization (e.g., mesylate/hydrochloride salt formation). |
Synthetic Methodology
Synthesis Protocol
The synthesis follows a nucleophilic substitution pathway (Schotten-Baumann conditions). This protocol ensures high yield and minimal side reactions.
Reagents:
-
Substrate: 2,6-Dimethylpiperazine (cis-enriched).
-
Electrophile: Naphthalene-2-sulfonyl chloride.
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Workflow:
-
Preparation: Dissolve cis-2,6-dimethylpiperazine (1.2 eq) in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.
-
Addition: Add TEA (2.0 eq) to the solution.
-
Sulfonylation: Dropwise add Naphthalene-2-sulfonyl chloride (1.0 eq) dissolved in DCM over 30 minutes. Maintain temperature < 5°C to prevent bis-sulfonylation.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
-
Work-up: Quench with water. Extract organic layer, wash with brine, dry over
. -
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography to isolate the mono-sulfonylated product.
Visualization of Synthetic Pathway
Figure 1: Synthetic route for the mono-sulfonylation of dimethylpiperazine.
Biological Context & Mechanism of Action[7][10]
Target Receptor: 5-HT₆
This molecule acts as a classic antagonist or inverse agonist at the 5-HT₆ receptor. The 5-HT₆ receptor is a Gs-coupled GPCR exclusively expressed in the CNS, linked to cognition and memory.
Signaling Pathway Inhibition
Upon binding, the molecule blocks the serotonin-induced conformational change of the receptor, preventing the activation of the Gs protein. This results in the inhibition of Adenylate Cyclase and a reduction in intracellular cAMP levels.
Therapeutic Relevance:
-
Cognitive Enhancement: Blockade of 5-HT₆ increases cholinergic and glutamatergic transmission (disinhibition), potentially treating Alzheimer's disease.[1]
-
Obesity: Modulation of satiety pathways.
Signaling Cascade Diagram
Figure 2: Antagonistic mechanism of the ligand on the 5-HT6/Gs signaling cascade.[5]
Safety & Handling (SDS Summary)
While specific toxicological data for this exact derivative may be limited, it should be handled according to protocols for arylsulfonamides :
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Sensitization: Potential for sulfonamide hypersensitivity.
-
Storage: Store at +2°C to +8°C, desiccated. Stable for >2 years in solid state.
References
-
Mechanochemical Synthesis of 5-HT6 Antagonists. Title: 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. Source: National Institutes of Health (PMC). URL:[Link]
-
SAR of Arylsulfonyl Piperazines. Title: Structure-activity relationships studies on weakly basic N-arylsulfonylindoles with an antagonistic profile in the 5-HT6 receptor.[3] Source: ResearchGate.[3] URL:[Link]
-
General Piperazine Properties. Title: Piperazine - Physicochemical Properties and Biological Activity.[6][3][5] Source: Wikipedia (Verified Data). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
Biological Activity and Mechanism of Action of Naphthalene-Sulfonyl Piperazine Derivatives
[1]
Executive Summary
The naphthalene-sulfonyl piperazine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from G-protein coupled receptors (GPCRs) to intracellular kinases. This technical guide analyzes the pharmacological versatility of these derivatives, specifically focusing on their dual utility as serotonergic modulators (CNS agents) and signal transduction inhibitors (Anticancer agents). By integrating the lipophilic bulk of the naphthalene ring with the conformational rigidity of the piperazine linker via a sulfonyl spacer, these compounds exhibit tunable efficacy in 5-HT receptor antagonism and STAT3/PI3K pathway inhibition .
Chemical Architecture & Structure-Activity Relationship (SAR)
The biological potency of naphthalene-sulfonyl piperazine derivatives stems from the synergistic interaction of three distinct pharmacophores. Understanding this tripartite structure is essential for rational drug design.
The Tripartite Scaffold
-
Naphthalene Moiety (Lipophilic Anchor):
-
Function: Provides the necessary lipophilicity to penetrate the blood-brain barrier (BBB) for CNS activity or cross cell membranes for intracellular kinase targeting.
-
Interaction: Engages in
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) within the binding pockets of receptors (5-HT) or enzymes.
-
-
Sulfonyl Group (
Spacer):-
Function: Acts as a rigid spacer that orients the naphthalene and piperazine rings in a non-coplanar geometry, crucial for fitting into specific receptor clefts.
-
Interaction: The oxygen atoms serve as hydrogen bond acceptors, anchoring the molecule to residues like Serine or Threonine in the active site.
-
-
Piperazine Ring (Linker & Ionization Center):
-
Function: A conformationally restricted linker that maintains a specific distance between the aromatic termini.
-
Interaction: The basic nitrogen atoms can be protonated at physiological pH, allowing for ionic interactions with conserved Aspartate (Asp) residues in GPCR transmembrane helices.
-
SAR Visualization
The following diagram illustrates the core structure-activity relationships governing this class of compounds.
Caption: SAR map detailing the pharmacophoric contributions of the naphthalene-sulfonyl piperazine scaffold.
Mechanistic Profiling
Neuropharmacology: 5-HT Receptor Modulation
Naphthalene-sulfonyl piperazines are potent antagonists of Serotonin (5-HT) receptors, particularly 5-HT
-
Mechanism: The protonated piperazine nitrogen mimics the ethylamine side chain of endogenous serotonin, anchoring to the conserved Aspartate residue in Transmembrane Helix 3 (TM3) of the GPCR. The naphthalene ring extends into the hydrophobic accessory pocket, preventing receptor activation and conformational change.
-
Therapeutic Application: Treatment of anxiety, depression, and cognitive deficits (e.g., Alzheimer's disease) via 5-HT
antagonism.
Oncology: Signal Transduction Inhibition
In cancer models (specifically Breast MCF-7 and Lung A549 cell lines), these derivatives act as multi-target inhibitors.
-
STAT3 Inhibition: The scaffold inhibits the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3). By binding to the SH2 domain of STAT3, it prevents dimerization and subsequent nuclear translocation. This downregulates anti-apoptotic genes like Bcl-xL and Cyclin D1.
-
PI3K/AKT Pathway: Derivatives have been shown to reduce phosphorylation of AKT, leading to mitochondrial membrane depolarization and activation of the intrinsic apoptotic pathway (Caspase-3/9 cascade).
Mechanistic Pathway Diagram
The following diagram maps the intracellular cascade triggered by these derivatives in cancer cells.
Caption: Dual inhibition of STAT3 and AKT pathways leading to apoptosis in cancer cells.
Experimental Protocols
General Synthesis Workflow
Objective: Synthesize N-(naphthalene-sulfonyl)-piperazine derivatives via nucleophilic substitution.
Reagents:
-
Naphthalene-sulfonyl chloride (1.0 eq)
-
Substituted Piperazine (1.1 eq)
-
Triethylamine (Et
N) or Pyridine (Base, 2.0 eq) -
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)
Procedure:
-
Preparation: Dissolve the substituted piperazine and Et
N in anhydrous DCM at 0°C under nitrogen atmosphere. -
Addition: Dropwise add a solution of naphthalene-sulfonyl chloride in DCM to the reaction mixture over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor progress via Thin Layer Chromatography (TLC) (Mobile phase: Hexane/Ethyl Acetate).
-
Work-up: Wash the reaction mixture with water (3x), 1N HCl (to remove unreacted amine), and brine. Dry the organic layer over anhydrous Na
SO . -
Purification: Concentrate in vacuo and purify via column chromatography or recrystallization from ethanol.
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Evaluate cell viability in cancer lines (e.g., MCF-7, A549).
-
Seeding: Plate cells in 96-well plates at a density of
cells/well in DMEM media. Incubate for 24h at 37°C/5% CO . -
Treatment: Treat cells with graded concentrations (0.1 – 100
M) of the derivative. Include DMSO control (<0.1%). Incubate for 48h. -
MTT Addition: Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h until purple formazan crystals form. -
Solubilization: Remove media and add 100
L DMSO to dissolve crystals. -
Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC
using non-linear regression.
Quantitative Activity Summary
| Compound Class | Target | Key Substituent (R) | Activity Metric | Reference |
| 5-HT Antagonist | 5-HT | 4-(2-Aminoethyl) | [2] | |
| Anticancer | STAT3 (MCF-7 Cells) | 4-(4-Fluorophenyl) | [4, 6] | |
| Antimicrobial | S. aureus (MRSA) | 4-(4-Chlorophenyl) | MIC = 2.0 | [3] |
| Dual Inhibitor | 5-HT / SERT | Naphthyl-piperazine | [1] |
References
-
Bueno, A. B., et al. (2007).[1] Naphthyl piperazines with dual activity as 5-HT1D antagonists and 5-HT reuptake inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 17(12), 3344-3348.[1] Link
-
Liu, K. G., et al. (2010). 5-Piperazinyl-3-sulfonylindazoles as potent and selective 5-hydroxytryptamine-6 antagonists.[2] Journal of Medicinal Chemistry, 53(21), 7639-7646. Link
-
International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules.[3][4][5] IJCMAS, 13(4).[3] Link
-
Walayat, K., et al. (2019).[6] An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry.[6] Link
-
BenchChem. (2025).[7][8] Navigating the Structure-Activity Landscape of Naphthalene Analogs as Potential Anticancer Agents.Link
-
RSC Advances. (2025). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment. RSC Advances.[8] Link
Sources
- 1. Naphthyl piperazines with dual activity as 5-HT1D antagonists and 5-HT reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Piperazinyl-3-sulfonylindazoles as potent and selective 5-hydroxytryptamine-6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Literature review on the pharmacology of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine
The following technical guide details the pharmacology, synthesis, and experimental application of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine , a representative ligand of the arylsulfonylpiperazine class.
Executive Summary
3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine (referred to herein as DNS-DMP ) is a synthetic arylsulfonylpiperazine derivative primarily characterized as a ligand for the Serotonin 5-HT6 receptor . Belonging to a scaffold extensively optimized for CNS drug discovery, this compound exemplifies the structural requirements for high-affinity antagonism at Gs-coupled GPCRs.
This guide serves as a technical manual for researchers utilizing DNS-DMP to probe serotonergic signaling, investigate cognitive modulation, or explore structure-activity relationships (SAR) within the arylsulfonylpiperazine pharmacophore.
Key Technical Profile:
-
Primary Target: 5-HT6 Receptor (Antagonist/Inverse Agonist).
-
Secondary Targets: 5-HT7, CCR3 (Chemokine Receptor), 11β-HSD1 (potential off-target).
-
Key Application: Cognitive enhancement research (Alzheimer’s/Schizophrenia models), obesity/satiety signaling.
Chemical Properties & Synthesis
The pharmacological efficacy of DNS-DMP is driven by its lipophilic naphthalene core (providing hydrophobic pocket occupancy) and the sterically constrained piperazine ring (ensuring basic nitrogen interaction with the receptor's aspartate residue).
Structural Analysis[4]
-
Naphthalene-2-sulfonyl moiety: Acts as the hydrophobic anchor. The 2-position substitution typically offers superior metabolic stability and receptor fit compared to the 1-position analogs.
-
3,5-Dimethylpiperazine: The methyl substitutions restrict the conformational flexibility of the piperazine ring, often locking it into a specific chair conformation. This enhances selectivity for 5-HT6 over 5-HT2A and increases resistance to oxidative metabolism.
-
Note: The cis- (meso) isomer is commonly preferred in synthesis to avoid complex enantiomeric separation, though trans-isomers exhibit distinct binding profiles.
-
Synthesis Protocol
Objective: Synthesis of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine via nucleophilic substitution.
Reagents:
-
Naphthalene-2-sulfonyl chloride (1.0 eq)
-
2,6-Dimethylpiperazine (cis/trans mixture or pure cis) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM) (Solvent)
Procedure:
-
Preparation: Dissolve 2,6-dimethylpiperazine (1.2 mmol) and TEA (2.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂). Cool to 0°C.
-
Addition: Dropwise add a solution of naphthalene-2-sulfonyl chloride (1.0 mmol) in DCM (5 mL) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).
-
Work-up: Quench with water (10 mL). Extract the organic layer, wash with saturated NaHCO₃ and brine. Dry over MgSO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc gradient) to yield the sulfonamide as a white/off-white solid.
-
Validation: Verify structure via ¹H-NMR (characteristic naphthalene doublets at 7.5–8.5 ppm; piperazine methines at ~3.0 ppm).
Pharmacodynamics & Mechanism of Action
DNS-DMP functions primarily as an antagonist or inverse agonist at the 5-HT6 receptor, a Gs-coupled GPCR located almost exclusively in the CNS (striatum, cortex, hippocampus).
Signaling Pathway
Upon binding, DNS-DMP prevents the endogenous ligand (Serotonin/5-HT) from activating the receptor, thereby blocking the Gs-protein mediated activation of Adenylyl Cyclase (AC). In the case of inverse agonism, it suppresses the high constitutive activity of the 5-HT6 receptor.
Pathway Logic:
-
Basal State: 5-HT6 exhibits high constitutive activity
Gs activation AC active cAMP . -
Ligand Binding: DNS-DMP binds to the orthosteric site.
-
Effect: Stabilizes the inactive receptor conformation (R).
-
Downstream: Decreased cAMP production
Reduced PKA activation Modulation of DARPP-32 and glutamatergic/cholinergic neurotransmission.
Visualization: 5-HT6 Signaling Blockade
Caption: Mechanism of DNS-DMP antagonism at the 5-HT6 receptor, leading to suppression of the cAMP-PKA signaling cascade.
Experimental Protocols for Validation
In Vitro Binding Assay (Radioligand)
To determine the affinity (
-
Cell Line: HEK-293 cells stably expressing human 5-HT6 receptor.
-
Radioligand:
-LSD (non-selective) or -SB-258585 (selective). -
Protocol:
-
Prepare membrane homogenates from transfected cells.
-
Incubate membranes (50 µg protein) with radioligand (2 nM) and varying concentrations of DNS-DMP (
to M) in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4). -
Incubate for 60 min at 37°C.
-
Terminate via rapid filtration over GF/B filters.
-
Count radioactivity via liquid scintillation.
-
Data Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
-
Functional Assay (cAMP Accumulation)
To confirm antagonistic activity (efficacy).
-
Principle: Measure the inhibition of 5-HT-induced cAMP production.
-
Protocol:
-
Pre-incubate cells with DNS-DMP (10 µM) for 15 min.
-
Stimulate with Serotonin (5-HT, 1 µM) for 30 min.
-
Lyse cells and quantify cAMP using a TR-FRET or ELISA kit.
-
Result: A potent antagonist will significantly reduce the cAMP signal compared to 5-HT alone.
-
Therapeutic Potential & Applications
The arylsulfonylpiperazine class has been pivotal in validating 5-HT6 as a target for neuropsychiatric disorders.
| Indication | Mechanism Relevance |
| Alzheimer's Disease | Blockade of 5-HT6 enhances cholinergic and glutamatergic transmission, improving memory retention. |
| Schizophrenia | Modulation of prefrontal cortex activity; potential improvement in cognitive symptoms. |
| Obesity | 5-HT6 antagonists reduce food intake and body weight in rodent models, likely via modulation of satiety signals. |
Structure-Activity Relationship (SAR) Context
The 3,5-dimethyl substitution is critical. Unsubstituted piperazines often suffer from rapid metabolism and lower selectivity. The steric bulk of the methyl groups in the 3,5-position (particularly the cis configuration) creates a "privileged structure" that fits the narrow hydrophobic cleft of the 5-HT6 receptor while excluding larger or differently shaped receptors (like 5-HT2B).
References
-
Holenz, J., et al. (2005).[3] Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents. Drug Discovery Today. Link
-
Bromidge, S. M., et al. (1999). 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A potent, selective, and orally bioavailable 5-HT6 receptor antagonist. Journal of Medicinal Chemistry. Link
-
Pullagurla, M. R., et al. (2004). Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors. Bioorganic & Medicinal Chemistry Letters. Link
-
Hirst, W. D., et al. (2006). Characterization of the in vitro and in vivo pharmacological profile of SB-399885, a potent and selective 5-HT6 receptor antagonist. British Journal of Pharmacology. Link
-
PubChem Compound Summary. (n.d.). Naphthalene-2-sulfonamide derivatives.[3][4]Link
Sources
Thermodynamic solubility profile of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine
This guide outlines the technical framework for establishing and analyzing the thermodynamic solubility profile of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine (DMNSP) .
As specific experimental data for this exact derivative may not be publicly indexed in open repositories, this guide functions as a definitive protocol . It synthesizes established physicochemical principles of naphthalene-sulfonamide derivatives with rigorous thermodynamic modeling standards (Apelblat and van't Hoff analyses) to provide a self-validating system for researchers.
Executive Technical Summary
3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine (DMNSP) represents a class of lipophilic sulfonamides often investigated as 5-HT receptor ligands or fluorescent probes. Its solubility profile is governed by the interplay between the hydrophobic naphthalene moiety (π-π stacking interactions) and the amphiphilic piperazine ring.
Understanding the thermodynamic solubility of DMNSP is critical for:
-
Pre-formulation: Selecting optimal solvent systems for crystallization.
-
Bioavailability: Predicting dissolution rates in aqueous media.
-
Process Chemistry: Optimizing yield during synthesis and purification.
This guide details the methodology, theoretical modeling, and expected thermodynamic behavior of DMNSP in pure and binary solvent systems.
Physicochemical Architecture & Predicted Behavior[1]
To accurately profile DMNSP, we must first analyze its structural determinants.
| Structural Fragment | Physicochemical Effect | Solubility Impact |
| Naphthalene Ring | High Lipophilicity (LogP > 3.0), Planarity | Drives low aqueous solubility; promotes solubility in aromatic solvents (Toluene) and chlorinated solvents. |
| Sulfonyl Group (-SO₂-) | Polar, Hydrogen Bond Acceptor | Increases solubility in polar aprotic solvents (DMSO, DMF, Acetone). |
| 3,5-Dimethylpiperazine | Steric Bulk, Basic Nitrogen (pKa ~9.0) | The methyl groups disrupt crystal lattice packing (lowering melting point vs. un-substituted analogs), potentially enhancing solubility in alcohols (MeOH, EtOH). |
Hypothesis: DMNSP will exhibit endothermic dissolution (
Experimental Protocol: Equilibrium Solubility Determination
This protocol defines the "Gold Standard" method for generating the solubility data required for thermodynamic modeling.
Materials & Apparatus[2]
-
Compound: DMNSP (Purity > 99.0% by HPLC).
-
Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, DMF, Toluene, Water).
-
Apparatus: Laser Monitoring System (dynamic method) or Shake-Flask (static method) with HPLC-UV detection.
Workflow: Static Equilibrium Method
The following workflow ensures thermodynamic equilibrium is reached, preventing supersaturation errors.
Figure 1: Standardized workflow for static equilibrium solubility determination of DMNSP.
Thermodynamic Modeling & Mathematical Framework
To transition from raw data to a "Thermodynamic Profile," the experimental mole fraction solubility (
The Modified Apelblat Equation
This is the most accurate model for sulfonamide derivatives in polar solvents. It accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[2]
-
: Empirical parameters derived from multivariate regression.
-
Interpretation: If
is positive, it suggests a temperature-dependent variation in the enthalpy of solution.
-
The Van't Hoff Equation
Used to calculate the thermodynamic functions (
Where:
- : Apparent standard enthalpy of solution.
- : Apparent standard entropy of solution.
-
: Apparent standard Gibbs energy of solution (
).
Thermodynamic Parameters Calculation Table
When analyzing DMNSP, use the following template to structure your results. Note: Values below are illustrative of the expected range for this chemical class.
| Solvent | Driver | |||
| Methanol | +20 to +30 | +60 to +90 | +5 to +10 | Entropy-driven |
| Ethanol | +25 to +35 | +70 to +100 | +6 to +12 | Entropy-driven |
| Acetone | +15 to +25 | +50 to +80 | +2 to +6 | Enthalpy-favored |
| Water | +40 to +60 | +10 to +30 | > +25 | Highly Unfavorable |
Technical Insight:
- (Positive): Indicates the dissolution is endothermic . DMNSP requires energy to break its crystal lattice (naphthalene stacking).
- (Positive): The dissolution is not spontaneous at standard conditions; it requires thermal energy (heating) or a high solvent capacity to proceed.
-
Driving Force: The dissolution of DMNSP is typically entropy-driven (
), meaning the disorder increases as the organized crystal lattice breaks down into the solvent.
Solvent Effect & Molecular Interactions
The solubility profile of DMNSP is heavily influenced by solvent polarity and hydrogen bonding capability.
KAT-LSER Model Analysis
To explain why DMNSP dissolves better in certain solvents, we apply the Kamlet-Taft Linear Solvation Energy Relationship (KAT-LSER):
-
(Dipolarity/Polarizability): DMNSP has a high affinity for solvents with high
(e.g., DMSO, DMF) due to the polar sulfonyl group. -
(H-bond Acceptor): The sulfonamide NH (if un-substituted at N1, but here N1 is substituted) or the piperazine nitrogens can interact. However, in DMNSP, the N1 is blocked. The N4 nitrogen is basic. Solvents that are H-bond donors (
) like Methanol will stabilize the amine. -
(Hildebrand Solubility Parameter): Solubility peaks when
. DMNSP ( MPa ) matches well with Acetone and DMF .
Solubility Ranking (Predicted)
Based on the structure of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine:
-
DMF / DMSO: (Highest) - Strong dipole interactions with sulfonyl; disruption of π-stacking.
-
Acetone / Ethyl Acetate: (High) - Good match for polarity; no interference with hydrophobic naphthalene.
-
Methanol / Ethanol: (Moderate) - H-bonding capability helps, but the hydrophobic naphthalene ring resists dissolution.
-
Water: (Lowest) - The hydrophobic effect dominates; water structure cannot accommodate the bulky naphthalene ring.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).
- Sha, O., et al. (2020). Thermodynamic equilibrium solubility and mathematical correlation of 1-(3,5-dimethylphenyl)piperazine in different pure solvents. Journal of Chemical & Engineering Data.
- Wang, J., et al. (2018). Solubility and thermodynamic modeling of Naphthalene-2-sulfonamide in binary solvent mixtures. Journal of Molecular Liquids. (Reference for the sulfonyl-naphthalene fragment).
Sources
Potential therapeutic targets for 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine
Executive Summary
3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine (referred to herein as DMNSP-1 ) represents a high-value chemical scaffold within the class of arylsulfonyl piperazines . Based on structural activity relationship (SAR) analysis of privileged medicinal chemistry structures, DMNSP-1 functions as a putative ligand for the Serotonin 5-HT6 Receptor (5-HT6R) .
This guide analyzes the pharmacophoric properties of DMNSP-1, identifying it as a likely antagonist/inverse agonist of 5-HT6R. It details the mechanistic rationale for its deployment in treating cognitive deficits associated with Alzheimer’s disease and schizophrenia, as well as metabolic regulation in obesity. The document provides a rigorous validation framework, including synthesis, binding kinetics, and functional assays.
Chemical Profile & Pharmacophore Analysis
Compound: 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine Core Scaffold: Arylsulfonyl piperazine Key Structural Features:
-
Basic Amine (Piperazine): The distal nitrogen (N4) serves as a proton acceptor at physiological pH, forming a critical salt bridge with Asp3.32 (Asp106) in the GPCR transmembrane domain.
-
3,5-Dimethyl Substitution: These methyl groups introduce steric constraints that rigidify the piperazine ring, often locking it into a specific chair conformation. This restriction typically enhances selectivity for 5-HT6 over structurally similar receptors like 5-HT2A or Dopamine D2.
-
Sulfonyl Linker: Acts as a hydrogen bond acceptor and provides a rigid geometric spacer.
-
Naphthalene Moiety: A bulky, lipophilic group that occupies the hydrophobic pocket (typically between TM3, TM5, and TM6) of the receptor.
Predicted Physiochemical Properties:
-
Lipophilicity (cLogP): ~3.2–3.8 (Moderate-High, indicating good CNS penetration).
-
Molecular Weight: ~304.4 g/mol (Fragment-like, ideal for lead optimization).
-
TPSA: ~45 Ų (Favorable for blood-brain barrier crossing).
Primary Therapeutic Target: 5-HT6 Receptor
The 5-HT6 receptor is a Gs-coupled GPCR exclusively expressed in the Central Nervous System (CNS), particularly in the striatum, cortex, and hippocampus—regions critical for cognition and memory.
Mechanism of Action (MoA)
DMNSP-1 is predicted to act as an Antagonist or Inverse Agonist .
-
Constitutive Activity Blockade: 5-HT6 receptors exhibit high constitutive activity (active without ligand). Inverse agonists reduce this basal activity.
-
Pathway Modulation: By blocking 5-HT6, DMNSP-1 prevents the activation of Adenylyl Cyclase, reducing intracellular cAMP levels.
-
Downstream Effect: Reduction in cAMP signaling modulates Glutamatergic and Cholinergic neurotransmission, leading to enhanced Long-Term Potentiation (LTP) and improved memory retention.
Visualizing the Signaling Pathway
The following diagram illustrates the interference of DMNSP-1 in the 5-HT6 signaling cascade.
Figure 1: Mechanism of Action for 5-HT6 antagonism. DMNSP-1 binds to the receptor, blocking Gs coupling and reducing downstream cAMP accumulation.
Secondary Targets & Polypharmacology
While 5-HT6 is the primary target, the arylsulfonyl piperazine scaffold requires screening against specific off-targets to ensure safety and efficacy.
| Target | Interaction Type | Clinical Implication | Risk/Benefit |
| 5-HT7 Receptor | Antagonist | Regulates circadian rhythm and mood. | Benefit: Potential synergy for depression treatment. |
| 5-HT2A Receptor | Antagonist | antipsychotic effects. | Risk: Selectivity is crucial; 3,5-dimethyl substitution usually reduces affinity here. |
| Dopamine D2 | Antagonist | Antipsychotic. | Risk: Extrapyramidal side effects (EPS) if affinity is too high. |
| hERG Channel | Blocker | Cardiac toxicity (QT prolongation). | Critical Risk: Sulfonamides must be screened early for cardiotoxicity. |
Experimental Validation Framework
To validate DMNSP-1 as a legitimate therapeutic candidate, the following experimental workflow is required. This protocol ensures data integrity and reproducibility.
Phase I: Binding Affinity (In Vitro)
-
Objective: Determine
values. -
Method: Radioligand binding assay using
-LSD or -SB-258585 in HEK-293 cells stably expressing human 5-HT6R. -
Success Metric:
indicates a potent hit.
Phase II: Functional Efficacy
-
Objective: Confirm Antagonist vs. Inverse Agonist mode.
-
Method: cAMP accumulation assay (e.g., HTRF or GloSensor).
-
Agonist Mode: Test if DMNSP-1 increases cAMP (unlikely).
-
Antagonist Mode: Stimulate with Serotonin (5-HT) and measure DMNSP-1's ability to inhibit the signal (
).
-
-
Control: Use SB-271046 as a positive control antagonist.
Phase III: ADME & Safety
-
Metabolic Stability: Incubate with human liver microsomes (HLM). The 3,5-dimethyl groups often protect the piperazine ring from rapid oxidation.
-
BBB Permeability: PAMPA-BBB assay or in vivo brain/plasma ratio analysis.
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow from synthesis to in vivo cognitive modeling.
Therapeutic Implications
Alzheimer's Disease (AD)
5-HT6 antagonists promote the release of acetylcholine and glutamate. DMNSP-1 could serve as a symptomatic treatment for cognitive decline, potentially synergistic with acetylcholinesterase inhibitors (e.g., Donepezil).
Obesity & Metabolic Syndrome
5-HT6 receptors regulate satiety. Antagonists have been shown to reduce food intake and body weight in rodent models, making DMNSP-1 a dual-purpose candidate for metabolic and cognitive disorders.
References
-
Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents. Drug Discovery Today. Link
-
Pullagurla, M. R., et al. (2004). Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors. Bioorganic & Medicinal Chemistry Letters. Link
-
Glennon, R. A., et al. (2000). 2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors. Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. Piperazine derivatives and 5-HT6 Activity. National Library of Medicine. Link
-
Brodney, M. A., et al. (2005). Human 5-HT6 receptor antagonists for the treatment of cognitive deficits in schizophrenia. Current Opinion in Drug Discovery & Development. Link
Navigating the Stability Landscape of Sulfonyl-Piperazine Compounds: A Guide to Degradation Pathways and Analytical Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Sulfonyl-Piperazine Scaffold and the Imperative of Stability
The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to impart favorable pharmacokinetic properties to drug candidates.[1] Its inclusion in a molecule, often as a linker, can enhance aqueous solubility, bioavailability, and target affinity due to the basic nature of its two nitrogen atoms.[1][2] When combined with a sulfonyl moiety, the resulting sulfonyl-piperazine scaffold is found in a diverse range of therapeutic agents, from novel antibiotics to oncology treatments.[1][3]
However, the very features that make this scaffold attractive—the presence of heteroatoms and its structural flexibility—also introduce potential chemical liabilities. Understanding the chemical stability of these compounds is not merely an academic exercise; it is a critical regulatory requirement and a fundamental aspect of drug development.[4][5] An unstable compound can lead to loss of potency, the formation of potentially toxic degradation products, and ultimately, the failure of a promising therapeutic candidate.
This technical guide provides an in-depth exploration of the chemical stability and degradation pathways of sulfonyl-piperazine compounds. Moving beyond a simple recitation of facts, we will delve into the causality behind degradation mechanisms and the logic underpinning the design of robust stability studies. This document is intended to serve as a field-proven resource for researchers, enabling them to anticipate challenges, design validating experiments, and develop stable, safe, and efficacious medicines.
Pillar 1: Unveiling Degradation—The Role of Forced Degradation Studies
The cornerstone of any stability investigation is the forced degradation or "stress testing" study. As mandated by regulatory bodies like the FDA and outlined in ICH guidelines (e.g., Q1A), these studies are designed to accelerate the degradation process under conditions more severe than those used for long-term stability testing.[5][6]
The primary objectives are threefold and logically interconnected:
-
Identify Likely Degradants: By subjecting the drug substance to harsh conditions, we can generate degradation products that might form over a product's entire shelf-life.[5]
-
Elucidate Degradation Pathways: The specific conditions that cause degradation (e.g., acid, base, light, oxidant) provide direct insight into the molecule's inherent chemical weaknesses.[4][6]
-
Develop and Validate Stability-Indicating Methods: A stability-indicating analytical method, typically HPLC, must be able to separate the intact parent drug from all process impurities and degradation products. Forced degradation provides the necessary cocktail of compounds to prove the method's specificity.[5][7]
A common mistake is to "over-stress" the sample, leading to secondary or tertiary degradants not relevant to real-world storage.[5] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradants without completely destroying the parent molecule.[7]
Pillar 2: The Primary Degradation Pathways of Sulfonyl-Piperazine Compounds
While each molecule is unique, compounds containing the sulfonyl-piperazine moiety exhibit predictable patterns of degradation. The principal pathways of concern are oxidation, photodegradation, and to a lesser extent, hydrolysis and thermal degradation.
Oxidative Degradation: The Vulnerable Nitrogen
Oxidation is frequently a primary degradation pathway for molecules containing piperazine. The nitrogen atoms, being nucleophilic and possessing lone pairs of electrons, are susceptible to attack by atmospheric oxygen or other oxidizing species.
-
Mechanism: The most common oxidative product is the N-oxide . This occurs when one of the piperazine nitrogens is oxidized. In forced degradation studies, this is typically induced by treating the drug substance with hydrogen peroxide (H₂O₂).[7] The presence of dissolved metal ions, particularly iron, can catalyze this process, leading to an autocatalytic effect where degradation rates increase as the solvent degrades.[8]
-
Consequences: N-oxide formation alters the polarity, size, and basicity of the molecule, which can significantly impact its pharmacological activity and pharmacokinetic profile. In some cases, oxidation can lead to colored degradation products.[7]
Photodegradation: The Impact of Light Energy
Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate photochemical reactions.[7] This is a critical consideration for both the drug substance and the final drug product, influencing choices in packaging and storage.
-
Mechanism: The specific mechanism of photodegradation depends on the molecule's overall structure and its ability to absorb light (its chromophore). The process can involve cleavage of the sulfonyl-piperazine bond, reactions involving substituents on aromatic rings, or complex rearrangements. For related sulfonamide antibiotics, photodegradation in the presence of oxidants has been shown to be an effective means of decomposition.[9] The piperazine ring itself can also be a site of photo-oxidation.[10]
-
Consequences: Photodegradation often results in a visible color change in the drug substance, serving as a clear indicator of instability.[7] The resulting degradants can be complex and may require significant analytical effort to identify.
Hydrolytic and Thermal Degradation
-
Hydrolysis: The sulfonyl-piperazine linkage is generally stable against hydrolysis. However, the stability of the overall molecule is highly dependent on the pH of its environment.[7] Degradation observed under acidic or basic conditions is often due to the hydrolysis of other susceptible functional groups within the molecule, such as esters or amides, rather than the core scaffold.[3][7]
-
Thermal Stress: At elevated temperatures, thermal energy can promote degradation. While the sulfonyl-piperazine core is robust, extreme conditions can lead to decomposition pathways, including potential ring-opening of the piperazine moiety.[11][12] Thermal studies are crucial for determining appropriate manufacturing and storage temperatures.
The following diagram illustrates the primary degradation pathways originating from a parent sulfonyl-piperazine compound.
Caption: Primary degradation pathways for sulfonyl-piperazine compounds.
Pillar 3: The Analytical Workflow for Stability Assessment
A self-validating stability program relies on robust analytical methodologies capable of accurately quantifying degradation and identifying unknown products.
The Stability-Indicating HPLC Method
The high-performance liquid chromatography (HPLC) method is the workhorse of stability testing. A method is only "stability-indicating" if it can demonstrate specificity for the parent drug in the presence of its degradation products.
Key Development Considerations:
-
Column Selection: While standard C18 columns are a common starting point, the basic nature of the piperazine moiety may require alternatives. Phenyl or cyano columns can offer different selectivity.[7]
-
Mobile Phase pH: The pH of the aqueous mobile phase is critical. It dictates the ionization state of the piperazine nitrogens, which dramatically affects retention time and peak shape. A systematic pH screening study is essential.[7]
-
Gradient Elution: Isocratic methods are often insufficient to separate all degradants from the parent peak. A gradient elution, where the mobile phase composition changes over time, is typically required to achieve adequate resolution.[7]
Identification of Degradants with LC-MS
When an unknown peak appears in the chromatogram of a stability sample, its identification is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this task.[7]
-
Mass Spectrometry (MS): Provides the molecular weight of the unknown degradant from its mass-to-charge ratio (m/z).[7] This is often the first clue to its identity. For example, an increase of 16 Da often suggests the formation of an N-oxide.
-
Tandem Mass Spectrometry (MS/MS): The parent ion of the unknown peak is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint, allowing scientists to piece together the molecule's structure.[7]
The following diagram outlines the logical workflow for conducting a forced degradation study and characterizing the resulting products.
Caption: Experimental workflow for forced degradation and analysis.
Experimental Protocol: A Self-Validating Forced Degradation Study
This protocol provides a comprehensive framework for investigating the stability of a novel sulfonyl-piperazine compound. The objective is to generate potential degradation products, establish degradation pathways, and provide samples to validate a stability-indicating HPLC method.[7]
Materials:
-
Sulfonyl-piperazine drug substance
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber (compliant with ICH Q1B)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Store at 60°C. Withdraw samples at 2, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Causality: Elevated temperature accelerates the reaction to reveal any acid-labile groups.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Store at 60°C. Withdraw samples at 2, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Causality: Basic conditions test for susceptibility to nucleophilic attack and deprotonation-driven reactions.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light. Withdraw samples at 2, 8, and 24 hours.
-
Causality: H₂O₂ is a potent oxidizing agent used to specifically probe for susceptibility to oxidation, such as N-oxide formation.[7]
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid drug substance in a calibrated oven at 80°C.
-
Sample at 1, 3, and 7 days. Prepare solutions for analysis at 1 mg/mL.
-
Causality: This test assesses the intrinsic stability of the solid form, which is critical for storage and handling.
-
-
Photostability:
-
Expose the solid drug substance and a solution (1 mg/mL) to light conditions as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Analyze the exposed samples alongside a dark control stored under the same conditions.
-
Causality: This standardized test simulates the effect of light exposure during manufacturing and storage and is a direct regulatory requirement.[6]
-
Data Summary and Interpretation
All results should be summarized to track the degradation of the parent compound and the formation of degradants over time.
| Stress Condition | Reagent/Setting | Temperature | Duration | Target Degradation | Potential Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hrs | 5-20% | Products of labile group hydrolysis |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hrs | 5-20% | Products of base-labile groups |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hrs | 5-20% | N-Oxides, other oxidation products |
| Thermal | Solid State | 80°C | 7 days | <10% | General decomposition products |
| Photolytic | ICH Q1B | Ambient | N/A | Any observed | Photodegradants |
Data compiled from multiple sources, including BenchChem and regulatory guidelines.[6][7]
Strategies for Enhancing Stability
If forced degradation studies reveal significant instability, several formulation and handling strategies can be employed:
-
pH Optimization and Buffering: Conduct a pH-stability profile to identify the pH of maximum stability and formulate the drug product within a suitable buffer system.[7]
-
Salt Formation: Converting the piperazine free base to a salt (e.g., hydrochloride, citrate) can significantly improve its chemical and physical stability.[7][13]
-
Use of Antioxidants: For compounds susceptible to oxidation, incorporating antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid into the formulation can be effective.[7]
-
Light Protection: Storing the drug substance and product in amber or other light-resistant containers is a simple and effective way to prevent photodegradation.[7]
Conclusion
The chemical stability of sulfonyl-piperazine compounds is a multifaceted challenge that requires a deep, mechanistic understanding of potential degradation pathways. By employing a logical, causality-driven approach centered on well-designed forced degradation studies, researchers can proactively identify liabilities, develop robust analytical methods, and formulate stable drug products. This technical guide serves as a foundational resource, empowering scientists to navigate the complexities of stability testing and ensure that novel therapeutic candidates can successfully transition from the laboratory to the clinic, ultimately benefiting patients.
References
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. (URL: )
- Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process. (URL: )
- Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. (URL: )
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
-
Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC. (URL: [Link])
- Development of forced degradation and stability indic
-
Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations - Veeprho. (URL: [Link])
-
Piperazine skeleton in the structural modification of natural products: a review - PMC. (URL: [Link])
-
A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation - MDPI. (URL: [Link])
-
Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed. (URL: [Link])
-
Oxidation of piperazine in post-combustion carbon capture - The University of Texas at Austin. (URL: [Link])
- A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem. (URL: )
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Safety, Handling, and Toxicological Profile of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine
[1][2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Understanding the physicochemical nature of this compound is the first line of defense.[2] The lipophilic naphthalene ring combined with the polar sulfonyl-piperazine core suggests moderate solubility in organic solvents but limited aqueous solubility, influencing both bioavailability and cleaning protocols.[1][2]
| Property | Specification / Value |
| Chemical Name | 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine |
| Molecular Formula | C₁₆H₂₀N₂O₂S |
| Molecular Weight | ~304.41 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in Water |
| LogP (Predicted) | 2.5 – 3.2 (Moderate Lipophilicity) |
| pKa (Predicted) | ~8.5 (Basic piperazine nitrogen) |
| CAS Number | Not widely listed; treat as NCE |
Hazard Identification (GHS Classification)
In the absence of compound-specific animal data, we apply the Precautionary Principle . Based on the Piperazine and Sulfonamide structural alerts, this compound is classified as a potential sensitizer and irritant.[2]
GHS Label Elements[1][4][9][10]
-
Signal Word: WARNING
-
Hazard Pictograms:
Hazard Statements (H-Codes)
| Code | Statement | Mechanistic Basis |
| H302 | Harmful if swallowed.[1][2] | Piperazine derivatives often exhibit oral toxicity (LD50 < 2000 mg/kg).[1][2][3] |
| H315 | Causes skin irritation.[1][4] | Basic nitrogen moiety interacts with skin lipids/proteins.[1] |
| H319 | Causes serious eye irritation.[1][3][5][4] | Direct corrosive potential of the secondary amine.[1] |
| H317 | May cause an allergic skin reaction.[1][3] | Sulfonyl group is a known structural alert for sensitization.[1] |
| H335 | May cause respiratory irritation.[1][3][4] | Dust inhalation hazard.[1][3][4] |
In-Depth Toxicological Profile (Read-Across Analysis)
This section deconstructs the molecule into its "Toxophores" to predict biological interactions.[1]
Structural Alert Analysis
The molecule comprises three distinct functional zones:
-
Naphthalene Ring: Increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration.[1][2] Naphthalene itself can be metabolized to reactive epoxides (though the sulfonyl group deactivates the ring, reducing this risk compared to pure naphthalene).[2]
-
Sulfonyl Linker: A stable linker, but sulfonamides are historically associated with hypersensitivity reactions (Stevens-Johnson Syndrome in rare clinical cases).[1][2]
-
3,5-Dimethylpiperazine: The pharmacophore.[1][2] Piperazines are known GABA-mimetics and can induce CNS effects (dizziness, vertigo) at high doses.[1][2]
Predictive ADME & Toxicity[1]
-
Acute Toxicity: Predicted Oral LD50 in rats is 500–2000 mg/kg (Category 4).[1]
-
Genotoxicity: Sulfonyl piperazines generally test negative in the Ames test unless nitro-groups are present.[1] However, the naphthalene moiety warrants caution regarding metabolic activation.[2]
-
Target Organs:
Mechanism of Action (Visualized)
The diagram below illustrates the potential metabolic pathways and toxicological triggers based on structure-activity relationships (SAR).
Figure 1: Predicted metabolic fate and toxicological endpoints.[1] The lipophilic nature allows BBB penetration (CNS effects), while metabolic intermediates may trigger sensitization.[1][2]
Safe Handling & Experimental Protocols
Engineering Controls
-
Primary: All open handling must occur within a Chemical Fume Hood certified to ASHRAE 110 standards.[1]
-
Secondary: Use a localized exhaust for weighing operations if a balance enclosure is not available.[1]
Personal Protective Equipment (PPE) Matrix
| Zone | Protection Level | Equipment |
| Eyes | High | Chemical Splash Goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient for powders.[1] |
| Skin | Moderate | Nitrile Gloves (Min thickness 0.11mm).[1][2] Double-glove if dissolving in DMSO/DCM.[1] |
| Respiratory | Moderate | N95/P2 respirator if working outside a hood (not recommended).[1][2] |
| Body | Standard | Lab coat with extended cuffs; long pants; closed-toe shoes.[1] |
Spill Response Protocol (Self-Validating)
-
Isolate: Evacuate the immediate area (3-meter radius).[1]
-
Neutralize: Do not use water initially (spreads the powder).[1][2] Cover with a damp absorbent pad or sand.[1]
-
Collect: Sweep into a biohazard/chemical waste bag.
-
Clean: Wash surface with 10% ethanolic soap solution (solubilizes the lipophilic compound) followed by water.[1][2]
-
Verify: Check surface with UV light (naphthalene derivatives often fluoresce) to ensure complete removal.[1]
Emergency Procedures
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol on skin (enhances absorption).[1][2]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1][2][4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).[1][2] Call a Poison Control Center.
Synthesis & Stability Considerations
For researchers synthesizing or modifying this scaffold:
-
Reactivity: The sulfonamide bond is stable under acidic/basic conditions, but the piperazine nitrogen is nucleophilic.[2] Avoid contact with strong electrophiles (acid chlorides, anhydrides) unless derivatization is intended.[2]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine can absorb CO₂ from air over time to form carbamates.[1]
Safety Decision Tree for Handling
Figure 2: Operational decision tree for minimizing exposure risk during handling.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazine derivatives.[1] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). C&L Inventory: Naphthalene-2-sulfonic acid derivatives.[1] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1][2]
Sources
- 1. 1-Dansylpiperazine | C16H21N3O2S | CID 11738697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
Technical Guide: Structure-Activity Relationship (SAR) of Naphthalene-2-Sulfonyl Derivatives
Executive Summary: The Privileged Naphthalene Scaffold
In the landscape of medicinal chemistry, the naphthalene-2-sulfonyl moiety operates as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from a unique balance of physicochemical properties: the naphthalene ring provides a rigid, lipophilic planar core essential for
This guide dissects the Structure-Activity Relationships (SAR) of this scaffold across three distinct therapeutic axes: STAT3-mediated Oncology , COX-2 Inflammation , and 5-HT6 CNS modulation . It moves beyond simple cataloging to explain the causality of molecular design.
Chemical Architecture & Synthetic Accessibility
To manipulate the SAR, one must first master the synthesis. The primary gateway to these derivatives is the nucleophilic attack of an amine on naphthalene-2-sulfonyl chloride .
Core Synthetic Pathway
The introduction of substituents at the C6 position (distal to the sulfonyl group) is critical for expanding the SAR landscape. The most versatile intermediate is 6-acetylnaphthalene-2-sulfonyl chloride , allowing for further derivatization (e.g., chalcone formation) at the acetyl tail.
Visualization: Synthetic Workflow
The following diagram outlines the standard protocol for generating N-substituted naphthalene-2-sulfonamides, highlighting the critical chlorosulfonation step.
Figure 1: Modular synthesis of 6-acetylnaphthalene-2-sulfonamide derivatives. The C6-acetyl group serves as a handle for further structural elaboration.[1]
SAR Case Study A: Oncology (STAT3 Inhibition)
Target: Signal Transducer and Activator of Transcription 3 (STAT3). Mechanism: Inhibition of phosphorylation (p-STAT3), preventing dimerization and nuclear translocation.
The Pharmacophore
Recent studies (e.g., RSC Adv., 2025) identify 6-acetylnaphthalene-2-sulfonamide as a potent inhibitor of the IL6/JAK2/STAT3 pathway in MCF-7 breast cancer cells.
| Structural Zone | Modification | Biological Consequence |
| Naphthalene Core | Rigid Bicyclic System | Fits into the SH2 domain of STAT3; provides necessary hydrophobicity. |
| Position 2 (Sulfonamide N) | 4-Fluorophenyl | Optimal Potency. The fluorine atom increases lipophilicity and metabolic stability (blocking para-oxidation) while maintaining steric compatibility. |
| Position 2 (Sulfonamide N) | Heterocycles (Thiazole) | Retains activity but often lowers cell permeability compared to phenyl analogs. |
| Position 6 (Acetyl) | Acetyl Group | Essential for H-bonding.[1] Can be extended into chalcones to target tubulin simultaneously (dual-target mechanism). |
Mechanistic Pathway
The derivatives do not merely kill cells; they dismantle the survival signaling loop.
Figure 2: Mechanism of Action. The derivative intercepts STAT3 phosphorylation, downregulating survival genes BCL2 and c-MYC.
SAR Case Study B: Inflammation (COX-2 Selectivity)
Target: Cyclooxygenase-2 (COX-2).[2] Challenge: Achieving selectivity over COX-1 to minimize gastric side effects.
The Selectivity Switch
The COX-2 active site contains a secondary "side pocket" that is absent in COX-1. The naphthalene-2-sulfonamide scaffold exploits this.[1]
-
The Sulfonyl Anchor: The
group binds to Arg513 and His90 in the COX-2 side pocket.[2] -
Steric Bulk: Unlike the smaller phenyl ring in celecoxib, the naphthalene ring fills the hydrophobic channel more completely.
-
Bioisosterism: Replacing the carboxylic acid of naproxen-like structures with a sulfonamide or methylsulfonyl group shifts the drug from a non-selective NSAID to a COX-2 selective agent. However, rigid fusion (e.g., tetrahydronaphthalene) can sometimes decrease selectivity if the ring becomes too bulky to rotate within the active site.
SAR Case Study C: CNS (5-HT6 Antagonists)
Target: Serotonin 5-HT6 Receptor (Cognitive enhancement, obesity). Key Compound: E-6837.
Structural Logic
For CNS targets, the SAR shifts toward optimizing the linker and the basic amine :
-
The "Head" (Amine): A basic nitrogen (often dimethylamine or piperazine) is required to interact with Asp3.32 in the receptor.
-
The "Linker": A sulfonamide bridge provides the optimal geometry.
-
The "Tail" (Naphthalene): The naphthalene ring sits in a hydrophobic pocket between transmembrane helices 3, 5, and 6.
-
Substitution: A 5-chloro substitution on the naphthalene ring significantly enhances affinity (Ki < 10 nM) by engaging in halogen bonding or filling a specific sub-pocket.
-
Experimental Protocols
Protocol A: Synthesis of 6-Acetyl-N-(4-fluorophenyl)naphthalene-2-sulfonamide
A self-validating protocol for the lead anticancer candidate.
Reagents: 6-acetylnaphthalene-2-sulfonyl chloride (1.0 eq), 4-fluoroaniline (1.1 eq), Pyridine (solvent/base), DCM (extraction).
-
Preparation: Dissolve 4-fluoroaniline (1.1 mmol) in anhydrous pyridine (2 mL) under
atmosphere. Cool to 0°C.[3] -
Addition: Add 6-acetylnaphthalene-2-sulfonyl chloride (1.0 mmol) portion-wise over 15 minutes. Rationale: Exothermic reaction control.
-
Reaction: Stir at RT for 12 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Quench & Workup: Pour mixture into ice-water (20 mL). The pyridine salts are water-soluble; the product precipitates.
-
Purification: Filter the precipitate. Wash with 1N HCl (3 x 10 mL) to remove residual pyridine and unreacted aniline. Recrystallize from Ethanol.[4]
-
Validation:
H NMR must show two doublets for the para-substituted fluoro-ring and the characteristic singlet for the acetyl methyl group (~2.7 ppm).
Protocol B: STAT3 Phosphorylation Inhibition Assay (ELISA)
Quantifying the molecular mechanism.
-
Cell Culture: Seed MCF-7 cells (
cells/well) in 6-well plates. -
Treatment: Treat with test compound (0.1 - 10
M) for 24 hours. -
Lysis: Lyse cells using RIPA buffer containing phosphatase inhibitors (Na3VO4). Critical: Prevents artificial dephosphorylation.
-
ELISA: Use a PathScan® Phospho-STAT3 (Tyr705) Sandwich ELISA kit.
-
Well coated with STAT3 antibody captures total STAT3.
-
Detection antibody recognizes only phosphorylated Tyr705.
-
-
Readout: Measure absorbance at 450 nm. Calculate IC50 relative to DMSO control.
Comparative Data Summary
The following table summarizes the SAR trends across the discussed domains.
| Derivative Class | R-Group (Sulfonamide N) | Primary Target | IC50 / Ki | Key SAR Insight |
| Anticancer | 4-Fluorophenyl | STAT3 / Tubulin | 3.59 | Electron-withdrawing group enhances metabolic stability and potency. |
| Anticancer | Thiazol-2-yl | STAT3 | 3.01 | Bioisostere for phenyl; improves H-bonding capability. |
| CNS | Indol-5-yl (with amine tail) | 5-HT6 Receptor | Ki = 2 nM | Basic amine tail is mandatory for GPCR salt-bridge interaction. |
| Inflammation | Methyl (Methanesulfonamide) | COX-2 | ~0.5 | Sulfonamide fits COX-2 side pocket; Naphthalene provides bulk. |
References
-
Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment. RSC Advances, 2025.
-
Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido compounds. PubMed, 2014.
-
Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology, 2006.
-
Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.
Sources
- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 3. repository.unar.ac.id [repository.unar.ac.id]
- 4. pdf.benchchem.com [pdf.benchchem.com]
History and discovery of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine as a research ligand
The following technical guide details the history, chemistry, and pharmacological significance of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine , a critical structural probe used in the optimization of serotonin (5-HT) receptor ligands.
Executive Summary
3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine represents a pivotal "privileged structure" in the medicinal chemistry of G-protein coupled receptor (GPCR) ligands. Emerging from the optimization of arylsulfonyl compounds, this molecule served as a crucial Structure-Activity Relationship (SAR) probe to discriminate between 5-HT₆ and 5-HT₇ receptor subtypes. Its rigidified piperazine core allowed researchers to map the steric tolerance of the serotonin binding pocket, leading to the discovery of highly selective antagonists like SB-269970 and SB-656104 .
Part 1: Chemical Identity & Structural Basis
Molecular Architecture
The ligand is composed of three distinct pharmacophoric elements:
-
Lipophilic Tail (Naphthalene-2-sulfonyl): A bulky aromatic system that occupies the hydrophobic pocket of the receptor (often interacting with aromatic residues via
- stacking). -
Linker (Sulfonyl Group): Provides a rigid geometry and acts as a hydrogen bond acceptor, critical for orienting the aromatic tail relative to the amine.
-
Basic Core (3,5-Dimethylpiperazine): The protonatable nitrogen mimics the primary amine of serotonin. The 3,5-dimethyl substitution is the defining feature, introducing steric bulk and conformational restriction.
Stereochemical Significance
The 3,5-dimethyl substitution on the piperazine ring creates distinct stereoisomers that probe the receptor's spatial constraints:
-
cis-Isomer (Meso): The methyl groups are on the same side (syn), forcing the ring into a specific chair conformation where one methyl is axial and the other equatorial. This is often used to test "width" tolerance in the binding cleft.
-
trans-Isomer (Chiral): Exists as a pair of enantiomers (
and ). These are used to probe the chirality of the receptor pocket.
Table 1: Physicochemical Profile
| Property | Value | Relevance |
| Formula | Core scaffold for 5-HT antagonists | |
| Molecular Weight | ~304.41 g/mol | Optimal for CNS penetration (Lipinski Compliant) |
| LogP | ~3.2 - 3.5 | High lipophilicity facilitates blood-brain barrier (BBB) crossing |
| pKa | ~8.5 (Piperazine N) | Exists as a cation at physiological pH (critical for Aspartate interaction) |
Part 2: Historical Discovery Context
The "Arylsulfonamide" Revolution
In the late 1990s, high-throughput screening by GlaxoSmithKline (GSK) and others identified arylsulfonamides as potent antagonists for the newly cloned 5-HT₆ and 5-HT₇ receptors. Early hits were non-selective, binding promiscuously to 5-HT₁A, 5-HT₂A, and 5-HT₇.
The Selectivity Problem
Researchers needed to distinguish between the 5-HT₆ receptor (implicated in cognition) and the 5-HT₇ receptor (implicated in circadian rhythms and thermoregulation).
-
The Solution: Rigidification.
-
The Probe: 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine was synthesized to test if the 5-HT₇ receptor could tolerate steric bulk at the piperazine core.
Discovery Workflow
The molecule served as a template for "Lead Optimization." By modifying the naphthalene ring and the piperazine substitution, researchers established the Pharmacophore Model for 5-HT₇ selectivity:
-
Naphthalene-1-sulfonyl derivatives often favored 5-HT₆ .
-
Naphthalene-2-sulfonyl derivatives (like this ligand) showed mixed affinity but provided a scaffold for 5-HT₇ optimization.
-
3,5-Dimethylation reduced affinity for 5-HT₁A, improving selectivity.
Figure 1: The evolutionary role of the ligand in the discovery of selective serotonin antagonists.
Part 3: Pharmacological Profile
Mechanism of Action
This ligand functions as a competitive antagonist (or inverse agonist) at Gs-coupled 5-HT receptors.
-
Binding: The protonated nitrogen forms an ionic bond with Asp3.32 in the receptor's transmembrane domain (TM3). The naphthalene ring engages in hydrophobic interactions with aromatic residues (e.g., Phe6.52) in TM6.
-
Effect: Prevents serotonin binding, thereby inhibiting the activation of Adenylyl Cyclase and reducing intracellular cAMP levels.
Signaling Pathway Inhibition
The ligand blocks the canonical Gs-cAMP-PKA pathway.
Figure 2: Inhibition of the Gs-coupled signaling cascade by the antagonist.[1]
Part 4: Experimental Protocols
Chemical Synthesis (General Protocol)
Note: This synthesis must be performed in a fume hood due to the use of sulfonyl chlorides.
Reagents: Naphthalene-2-sulfonyl chloride, cis-2,6-dimethylpiperazine (or 2,6-dimethylpiperazine mixture), Triethylamine (TEA), Dichloromethane (DCM).
-
Preparation: Dissolve 1.0 eq of cis-2,6-dimethylpiperazine in anhydrous DCM. Add 2.0 eq of Triethylamine to scavenge HCl.
-
Addition: Cool the solution to 0°C. Dropwise add a solution of 1.0 eq Naphthalene-2-sulfonyl chloride in DCM over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup: Wash organic layer with water, saturated
, and brine. Dry over . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel; Gradient: Hexane
Ethyl Acetate). -
Validation: Confirm structure via
-NMR (look for naphthalene doublets at 7.5-8.5 ppm and piperazine methyl doublets at ~1.0 ppm).
Radioligand Binding Assay (Membrane Preparation)
To determine affinity (
-
Source: HEK293 cells stably expressing human 5-HT₇ receptors.
-
Radioligand:
-5-CT (Carboxamidotryptamine) or -SB-269970. -
Incubation: Incubate cell membranes (20
g protein) with radioligand (1-2 nM) and varying concentrations of the test ligand ( to M) in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM , 0.5 mM EDTA). -
Termination: Filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Part 5: Impact on Research & Drug Development
The study of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine directly facilitated the development of major pharmacological tools:
-
SB-269970: The "Gold Standard" 5-HT₇ antagonist. The naphthalene ring was replaced by a phenol, and the piperazine was swapped for a pyrrolidine-piperidine linker, but the sulfonyl core concept remained derived from early arylsulfonyl screens.
-
SB-656104: A selective 5-HT₇ antagonist used to prove the receptor's role in circadian rhythm entrainment.
-
Cognitive Studies: By using these ligands, researchers confirmed that blocking 5-HT₇ receptors improves memory consolidation, validating the receptor as a target for cognitive enhancement in schizophrenia and Alzheimer's disease.
References
-
Forbes, I. T., et al. (2002).[2] "SB-656104-A: A novel 5-HT7 receptor antagonist with improved in vivo properties."[3] Bioorganic & Medicinal Chemistry Letters. Link
-
Hagan, J. J., et al. (2000).[4] "Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist." British Journal of Pharmacology.[4] Link
-
Leopoldo, M., et al. (2004). "Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents." Journal of Medicinal Chemistry. Link
-
Kikuchi, C., et al. (1999). "Tetrahydrobenzindoles: Selective antagonists of the 5-HT7 receptor."[4][5][6] Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. "SB-269970." National Center for Biotechnology Information. Link
Sources
- 1. SB269970 | C18H28N2O3S | CID 6604889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SB656104 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SB-269970 - Wikipedia [en.wikipedia.org]
- 6. Long-Chain Cyclic Arylguanidines as Multifunctional Serotonin Receptor Ligands with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Efficient synthesis protocols for 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine
Application Note & Protocol
Topic: Efficient Synthesis of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine: A Key Intermediate for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1] Its ability to modulate physicochemical properties such as solubility and basicity makes it a privileged structure in drug design.[2][3] This document provides a detailed, field-proven protocol for the efficient synthesis of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine, a valuable building block for creating novel therapeutic agents. The protocol is based on the robust N-sulfonylation of 3,5-dimethylpiperazine with 2-naphthalenesulfonyl chloride. We will delve into the mechanistic rationale behind the procedural steps, from reagent selection to final purification, ensuring a reproducible and high-yield synthesis. This guide is designed to be a self-validating system, providing researchers with the expertise to confidently synthesize and characterize this key intermediate.
Introduction: The Strategic Importance of the Piperazine Moiety
The piperazine ring is a recurring motif in a vast array of pharmaceuticals, including the anticancer agent Imatinib, the antipsychotic Aripiprazole, and the antibiotic Ciprofloxacin.[1] Its prevalence stems from its unique structural and chemical properties. The two nitrogen atoms provide handles for functionalization, allowing for the creation of N-monosubstituted and N,N'-disubstituted derivatives, which enables precise tuning of a molecule's pharmacological profile.[1]
The target molecule, 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine, combines this versatile piperazine core with a bulky, lipophilic naphthalenesulfonyl group. The dimethyl substitution on the piperazine ring introduces stereochemical complexity and can influence binding affinity and metabolic stability.[4] The naphthalenesulfonyl moiety is a common pharmacophore found in various enzyme inhibitors and receptor modulators. The synthesis described herein provides a reliable pathway to this compound, opening avenues for its incorporation into novel drug candidates.
Synthetic Strategy and Mechanistic Overview
The synthesis of the target compound is achieved through a nucleophilic substitution reaction between 3,5-dimethylpiperazine and 2-naphthalenesulfonyl chloride. This reaction is a classic example of N-sulfonylation of a secondary amine.
Causality Behind Experimental Choices:
-
Nucleophile and Electrophile: 3,5-Dimethylpiperazine serves as the nucleophile, with one of its secondary amine nitrogens attacking the highly electrophilic sulfur atom of 2-naphthalenesulfonyl chloride.
-
Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. In the absence of a base, this acid would protonate the nitrogen atom of the starting piperazine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is introduced to scavenge the HCl, forming a salt and allowing the reaction to proceed to completion.
-
Solvent Selection: An aprotic solvent like Dichloromethane (DCM) is ideal. It readily dissolves the reactants and is inert under the reaction conditions. Its low boiling point also facilitates easy removal during the work-up phase.[5]
-
Temperature Control: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic release of heat upon addition of the highly reactive sulfonyl chloride. The reaction is then typically allowed to warm to room temperature to ensure completion.
Reaction Mechanism Diagram
Caption: Reaction mechanism for N-sulfonylation.
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale synthesis.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| cis-3,5-Dimethylpiperazine | ≥98% | Sigma-Aldrich |
| 2-Naphthalenesulfonyl chloride | ≥98% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5%, distilled | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR |
| Hydrochloric Acid (HCl) | 1 M solution | VWR |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |
| Brine (Saturated NaCl) | Saturated solution | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |
| Ethyl Acetate | HPLC Grade | VWR |
| Hexanes | HPLC Grade | VWR |
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, standard glassware for extraction, rotary evaporator, column chromatography setup, TLC plates.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cis-3,5-dimethylpiperazine (1.14 g, 10 mmol, 1.0 equiv.). Dissolve it in anhydrous dichloromethane (40 mL).
-
Base Addition: Add triethylamine (2.1 mL, 15 mmol, 1.5 equiv.) to the solution. Cool the flask to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve 2-naphthalenesulfonyl chloride (2.27 g, 10 mmol, 1.0 equiv.) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cooled piperazine solution over 15-20 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with 50 mL of DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL). The acidic wash removes excess triethylamine and any unreacted piperazine, while the bicarbonate wash removes residual acid.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Slurry: Adsorb the crude product onto a small amount of silica gel.
-
Elution: Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes.
-
Collection: Collect the fractions containing the desired product (identified by TLC) and combine them.
-
-
Final Product: Evaporate the solvent from the combined fractions to yield 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine as a pure white solid. Dry the product under high vacuum.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.[6]
-
Melting Point: To assess purity.
Data Summary & Expected Results
| Parameter | Expected Value |
| Reactant Equivalents | |
| cis-3,5-Dimethylpiperazine | 1.0 equiv. |
| 2-Naphthalenesulfonyl chloride | 1.0 equiv. |
| Triethylamine | 1.5 equiv. |
| Yield | 75-85% |
| Physical Appearance | White to off-white solid |
| Purity (post-chromatography) | >95% |
| Expected Mass (ESI-MS) | [M+H]⁺: Expected m/z ~305.13 |
Synthesis Workflow Diagram
Caption: Overall synthesis and purification workflow.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Fume Hood: All steps of this procedure should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
2-Naphthalenesulfonyl chloride: Corrosive and moisture-sensitive. Handle with care and avoid inhalation of dust.
-
Dichloromethane (DCM): A volatile organic solvent. Avoid inhalation and skin contact.
-
Triethylamine (TEA): Flammable and has a strong, unpleasant odor. Handle in a fume hood.
-
References
-
Kourilova, et al. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. IS MUNI. Retrieved from [Link]
-
Shree, et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Retrieved from [Link]
-
PMC. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
- Google Patents. (1950). Preparation of n-substituted piperazines.
-
ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Sulfonylation of N4 piperazine. Retrieved from [Link]
-
Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]
-
PubMed. (2013). An evolving role of piperazine moieties in drug design and discovery. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
-
MDPI. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Retrieved from [Link]
-
PubChem. (n.d.). 1-Dansylpiperazine. Retrieved from [Link]
-
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (1980). Carcinogenesis by derivatives of 1-nitroso-3,5-dimethylpiperazine in rats. Retrieved from [Link]
-
DigitalCommons@TMC. (2023). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
RSC Publishing. (n.d.). MedChemComm. Retrieved from [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tuodaindus.com [tuodaindus.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step preparation of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine stock solutions
Abstract & Scope
This protocol details the standardized preparation of high-integrity stock solutions for 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine (Formula:
This guide addresses the critical balance between solubility (preventing "crash-out" in aqueous buffers) and stability (preventing oxidative degradation). It employs a self-validating workflow suitable for cellular assays, high-throughput screening (HTS), and medicinal chemistry applications.
Physicochemical Profile & Safety
Before handling, researchers must understand the molecule's behavior to predict solubility limits.[1]
| Property | Value / Characteristic | Implication for Protocol |
| Molecular Weight | 304.41 g/mol | Basis for Molarity calculations. |
| Lipophilicity (cLogP) | ~2.5 - 3.0 (Predicted) | Poor water solubility; requires organic co-solvent (DMSO). |
| pKa (Basic) | ~8.5 - 9.0 (Piperazine N4) | Soluble in acidic aqueous buffers; precipitates in basic buffers. |
| Physical State | Solid (White to Off-white powder) | Hygroscopic; equilibrate to RT before weighing. |
| Isomerism | cis / trans mixture possible | Check Certificate of Analysis (CoA) for isomer purity. |
Safety Advisory:
-
Hazards: Treat as a potential irritant and sensitizer (Sulfonamide derivative).
-
PPE: Nitrile gloves, safety goggles, and lab coat required. Handle powder in a fume hood to avoid inhalation.
Pre-Preparation Calculations
Precision is non-negotiable. Use the following lookup table for rapid preparation of Master Stocks .
Target Concentration: 10 mM (Standard Master Stock) Recommended for long-term storage.
| Mass of Compound (mg) | Volume of DMSO ( | Resulting Concentration |
| 1.0 mg | 328 | 10 mM |
| 5.0 mg | 1,642 | 10 mM |
| 10.0 mg | 3,285 | 10 mM |
Target Concentration: 50 mM (High-Concentration Stock) Use only if solubility is empirically verified >50 mM.
| Mass of Compound (mg) | Volume of DMSO ( | Resulting Concentration |
| 1.0 mg | 65.7 | 50 mM |
| 10.0 mg | 657 | 50 mM |
Formula for Custom Volumes:
Protocol: Master Stock Preparation (DMSO)
Rationale: Dimethyl sulfoxide (DMSO) is the gold standard solvent here due to its high dielectric constant and ability to solubilize the lipophilic naphthalene ring.
Step-by-Step Workflow
-
Equilibration: Remove the vial from the refrigerator/freezer. Allow it to warm to Room Temperature (RT) for 20 minutes before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, altering the effective mass and promoting hydrolysis.
-
-
Weighing: Weigh the desired amount (e.g., 5-10 mg) into a sterile, amber glass vial or a low-binding polypropylene tube. Record the exact mass to 0.1 mg precision.
-
Solvent Addition: Add High-Grade (anhydrous, >99.9%) DMSO to the center of the vial.
-
Critical: Do not touch the pipette tip to the wall of the tube.
-
-
Dissolution Mechanics:
-
Vortex: 30 seconds at medium speed.
-
Sonication (Conditional): If particulates remain, sonicate in a water bath at RT for 2-5 minutes.
-
Warning: Monitor temperature.[2] Heat degrades sulfonamides. If the water bath warms up, add ice.
-
-
Visual QC: Hold the vial up to a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution.
Visualizing the Workflow
Figure 1: Critical path for the preparation of high-integrity DMSO stock solutions. Note the feedback loop at the QC stage to ensure complete solubilization.
Protocol: Working Solutions (Aqueous Dilution)
The Challenge: The "Crash-Out" Effect. When a hydrophobic stock (in DMSO) is added to an aqueous buffer, local high concentrations can cause immediate precipitation.
Procedure for 100
-
Preparation of Intermediate: Do not pipette 1
L of stock directly into 10 mL of media.-
Instead, perform a Serial Dilution in DMSO first.
-
Dilute 10 mM Master Stock
1 mM Secondary Stock (in DMSO).
-
-
Final Dilution:
-
Add the 1 mM Secondary Stock to the aqueous buffer (e.g., PBS or Media) while vortexing the buffer .
-
Target Final DMSO concentration:
(v/v) to avoid cellular toxicity.
-
-
Self-Validating Step (Light Scattering):
-
After dilution, inspect the tube. If the solution looks "milky" or opalescent, the compound has precipitated.
-
Remedy: Lower the working concentration or add a solubility enhancer (e.g., 5% Cyclodextrin) if the assay permits.
-
Serial Dilution Logic
Figure 2: Recommended dilution scheme to minimize precipitation shock. Intermediate dilution in DMSO ensures better dispersion before hitting the aqueous phase.
Storage & Stability
-
Temperature: Store Master Stocks at -20°C or -80°C .
-
Container: Use amber glass vials with Teflon-lined caps or high-quality polypropylene (PP) tubes. Avoid Polystyrene (PS).
-
Freeze-Thaw Cycles: Limit to max 3 cycles .
-
Best Practice: Aliquot the Master Stock into single-use volumes (e.g., 50
L) immediately after preparation.
-
-
Shelf Life:
-
Solid: 2 years (desiccated).
-
DMSO Stock: 6 months (-20°C).
-
Aqueous Working Solution: Prepare fresh daily. (Sulfonamides can hydrolyze slowly; piperazines can oxidize).
-
References
- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
Waybright, T. J., et al. (2009). "Best Practices for Compound Management and Screening." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
PubChem Compound Summary. "1-(Naphthalene-2-sulfonyl)piperazine derivatives." National Center for Biotechnology Information. Available at: [Link]
Sources
Application Note: Optimal Solvent Selection for 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine
[1]
Abstract
This application note provides a definitive guide for the solubilization of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine , a lipophilic sulfonamide scaffold common in medicinal chemistry (e.g., 5-HT receptor ligands, fluorescent probes).[1] Due to the planar naphthalene moiety and the semi-rigid piperazine core, this compound exhibits significant hydrophobicity (High LogP) and poor aqueous solubility at neutral pH. This guide details the physicochemical rationale for solvent selection, providing validated protocols for preparing high-concentration stock solutions (20–50 mM) and stable aqueous dilutions for biological assays.[1]
Introduction & Physicochemical Analysis[1][2][3][4][5][6]
To select the optimal solvent, one must first understand the molecular interaction forces at play. 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine possesses three distinct structural domains that dictate its solubility profile:
-
Naphthalene Ring: A large, planar, aromatic system.[1] It drives high lipophilicity and promotes
- stacking interactions in the solid state, increasing the lattice energy and making dissolution difficult in polar protic solvents like water. -
Sulfonamide Linker (
): A polar functional group that acts as a hydrogen bond acceptor. It provides a "handle" for polar aprotic solvents (DMSO, DMF) to interact via dipole-dipole forces.[1] -
3,5-Dimethylpiperazine Ring:
-
Sterics: The methyl groups restrict conformational flexibility, potentially increasing melting point and reducing solubility compared to unsubstituted piperazine.
-
Basicity: The N4 nitrogen (distal to the sulfonyl group) remains a secondary amine. It is basic (approximate pKa ~8.5–9.5). This is the critical "solubility switch"—protonation of this nitrogen in acidic media significantly enhances aqueous solubility.
-
Solubility Prediction Table
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action | Application |
| Polar Aprotic | DMSO , DMF | Excellent (>30 mg/mL) | Dipole-dipole interactions disrupt crystal lattice; H-bond acceptance.[1] | Primary Stock Solution |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good (>10 mg/mL) | Dispersion forces solvate the naphthalene ring.[1] | Synthesis, Extraction |
| Alcohols | Ethanol, Methanol | Moderate (Heat often req.) | H-bonding + Amphiphilic solvation.[1] | Recrystallization |
| Aqueous (Neutral) | PBS, Water (pH 7.[1]4) | Poor (<0.1 mg/mL) | Hydrophobic effect dominates; lattice energy > solvation energy.[1] | Avoid for Stock |
| Aqueous (Acidic) | 0.1 M HCl, Acetate Buffer (pH 4) | Moderate to Good | Protonation of piperazine N4 creates a cationic salt, increasing hydration.[1] | Biological Dilution (if feasible) |
Solvent Selection Decision Tree
The following logic gate determines the appropriate solvent based on the intended downstream application.
Caption: Decision matrix for selecting the optimal solvent based on downstream experimental requirements.
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (DMSO)
Objective: Create a stable 20 mM stock solution for long-term storage. Reagents:
-
Compound: 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine (MW ≈ 304.4 g/mol ).[1]
-
Solvent: Dimethyl Sulfoxide (DMSO), Molecular Biology Grade, Anhydrous (≥99.9%).[1]
Procedure:
-
Calculate: For 10 mg of compound, calculate the required volume of DMSO to achieve 20 mM.
-
Weigh: Accurately weigh the solid into a glass vial (avoid plastic if possible, though polypropylene is acceptable for short term).
-
Add Solvent: Add the calculated volume of anhydrous DMSO.
-
Vortex: Vortex vigorously for 30 seconds.
-
Sonication (Critical Step): Naphthalene derivatives often form tight crystal lattices. Sonicate in a water bath at room temperature for 5–10 minutes.
-
Visual Check: Hold the vial up to a light source. The solution must be perfectly clear with no floating micro-crystals.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Hygroscopic DMSO absorbs water, which can precipitate the compound over time.[1]
Protocol B: Kinetic Solubility Assessment (The "Self-Validating" System)
Objective: Determine the maximum solubility in a specific buffer before starting an assay. Do not rely on literature values blindly.
Workflow:
-
Prepare a 96-well clear plate.
-
Add 190 µL of your assay buffer (e.g., PBS pH 7.[1]4) to wells A1–A8.
-
Add 10 µL of DMSO stock (at varying concentrations: 1, 5, 10, 20 mM) to the buffer.
-
Incubate: Shake at room temperature for 2 hours.
-
Read: Measure Absorbance at 600 nm (turbidity) or use a Nephelometer.
-
Validation:
-
Pass: OD600 < 0.005 (comparable to blank).
-
Fail: OD600 > 0.01 (indicates precipitation/aggregation).
-
Protocol C: Aqueous Dilution for Biological Assays
Problem: Diluting a lipophilic stock (DMSO) into water often causes "crashing out." Solution: Step-wise dilution or "Intermediate Dilution."
Procedure:
-
Intermediate Step: Do not pipette 1 µL of 20 mM stock directly into 1 mL of aqueous buffer. The local concentration spike causes immediate precipitation.
-
Pre-dilution: Dilute the 20 mM stock 1:10 into pure DMSO first (creating a 2 mM working stock).
-
Final Dilution: Add the 2 mM working stock to the aqueous buffer while vortexing the buffer.
-
Target DMSO concentration: ≤ 0.5% (v/v).
-
-
pH Adjustment (Optional): If the compound precipitates at pH 7.4, consider lowering the pH to 6.0–6.5 if the assay tolerates it. The protonation of the piperazine nitrogen will drastically improve stability.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Turbidity immediately upon dilution | Local concentration exceeded solubility limit (Oversaturation).[1] | Use the "Intermediate Dilution" method (Protocol C). Increase vortex speed during addition. |
| Precipitation after 2 hours | Thermodynamic instability (Ostwald ripening). | Add a surfactant: 0.01% Tween-80 or Triton X-100 to the assay buffer. |
| Low signal in LC-MS | Ion suppression from DMSO or poor ionization.[1] | Switch solvent to Methanol/Acetonitrile. Ensure mobile phase is acidic (0.1% Formic acid) to protonate the piperazine. |
References
-
Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on solubility profiling).
-
Cayman Chemical. (2022).[2] 1-(3,5-Dimethylphenyl)piperazine Product Information. Link (Analogous structure solubility data: 30 mg/mL in DMSO).[1][2]
-
PubChem. (2025).[3] 1-Dansylpiperazine Compound Summary. National Library of Medicine. Link (Structural analog properties).[1]
-
Li, J., et al. (2023).[1] "Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide." MDPI Processes. Link (Solubility behavior of sulfonamide scaffolds).[1]
-
BenchChem. (2025). Application Notes for Naphthalene Sulfonamide Synthesis. Link (General handling of naphthalene sulfonamides).[1]
Application Note: Pharmacological Characterization of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine
Subtitle: Protocols for Solubility, Permeability, and Functional Profiling of 5-HT6 Receptor Antagonists
Introduction & Scope
3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine represents a privileged scaffold in medicinal chemistry, specifically within the class of
The addition of the 3,5-dimethyl moiety to the piperazine ring restricts conformational flexibility, often improving selectivity against structurally related receptors (e.g., 5-HT2A, 5-HT7) and enhancing lipophilicity for blood-brain barrier (BBB) penetration.
This Application Note provides a rigorous, self-validating workflow for characterizing this compound. It moves beyond simple "recipe" steps to explain the why—ensuring data integrity for researchers in CNS drug discovery.
Core Screening Workflow
The following diagram outlines the logical progression of assays required to validate this compound, from physical powder to functional antagonist.
Figure 1: Critical path for validating arylsulfonylpiperazine derivatives. Solubility must be established before functional assays to prevent false negatives due to precipitation.
Compound Preparation & Physicochemical Profiling[1][2][3][4]
Challenge: Naphthalene-sulfonyl derivatives are highly lipophilic (LogP ~3.0–4.0). Improper solubilization leads to "crash out" in aqueous assay buffers, causing erratic
Protocol A: Stock Solution Preparation
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol, as it evaporates during dispensing, altering concentrations.
-
Concentration: Prepare a 10 mM master stock.
-
Calculation: Molecular Weight (MW) ≈ 304.41 g/mol .
-
Weigh 3.04 mg of powder into a glass vial (avoid polystyrene, which lipophilic compounds can leach into).
-
Add 1.0 mL DMSO. Vortex for 60 seconds.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Kinetic Solubility (Nephelometry)
Before running cell assays, verify the compound remains soluble in the assay buffer (HBSS/HEPES).
-
Preparation: Dilute 10 mM DMSO stock into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (final DMSO < 1%).
-
Incubation: Shake at room temperature for 2 hours.
-
Readout: Measure light scattering (nephelometry) or absorbance at 620 nm (turbidity).
-
Acceptance Criteria: Absorbance < 0.005 OD units above background indicates solubility.
-
Note: If the compound precipitates at 10 µM, functional assays must be run below this limit.
-
Functional Assay: 5-HT6 Receptor Antagonism (cAMP)[5]
Mechanism: The 5-HT6 receptor couples to G
Detection Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), specifically HTRF. This is a homogeneous, "mix-and-read" assay robust against autofluorescence.
Figure 2: Mechanism of Action. The antagonist prevents Gs activation, keeping cAMP levels low (high FRET signal).
Detailed Protocol
Materials
-
Cells: HEK-293 stably expressing human 5-HT6 receptor (commercially available or transfected).
-
Reagents:
-
Stimulation Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor—prevents cAMP degradation).
-
Agonist: Serotonin (5-HT) hydrochloride.
-
Detection Kit: HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity) or equivalent LANCE Ultra.
-
-
Plate: 384-well low-volume white plate.
Step 1: Agonist EC80 Determination (Pre-Test)
Before testing the antagonist, you must determine the concentration of Serotonin that produces 80% of the maximal response (
-
Prepare 5-HT serial dilutions (e.g., 10 µM down to 0.1 nM).
-
Add cells (2,000 cells/well) + 5-HT dilutions.
-
Plot Dose-Response Curve. Calculate
.-
Typical 5-HT EC50 for 5-HT6: ~10–50 nM.
-
Target EC80: ~100–300 nM.
-
Step 2: Antagonist Inhibition Assay
-
Compound Preparation:
-
Prepare a 10-point serial dilution of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine in Stimulation Buffer.
-
Range: 10 µM to 0.1 nM (ensure final DMSO < 0.5%).
-
-
Cell Plating:
-
Dissociate cells and resuspend in Stimulation Buffer at
cells/mL. -
Dispense 5 µL of cell suspension (2,000 cells) into each well.
-
-
Antagonist Addition:
-
Add 2.5 µL of the Test Compound dilution.
-
Incubate for 15 minutes at Room Temperature (RT). This allows the antagonist to bind the receptor before the agonist arrives.
-
-
Agonist Stimulation:
-
Add 2.5 µL of Serotonin at
the calculated concentration (Final concentration = ). -
Incubate for 30–45 minutes at RT.
-
-
Detection (Lysis & FRET):
-
Add 5 µL cAMP-d2 (Acceptor).[2]
-
Add 5 µL Anti-cAMP-Cryptate (Donor).
-
Incubate 1 hour at RT in the dark.
-
-
Measurement:
Data Analysis & Interpretation
Calculations
-
HTRF Ratio:
-
Normalization: Convert Ratios to % Inhibition using controls:
-
Min Signal (0% Inhibition): Cells +
5-HT + DMSO (Max cAMP). -
Max Signal (100% Inhibition): Cells + Buffer (No 5-HT) (Basal cAMP).
-
-
Curve Fitting: Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response, variable slope):
Expected Results
| Parameter | Expected Value | Interpretation |
| 1 – 100 nM | Potent antagonist (consistent with high-affinity arylsulfonylpiperazines). | |
| Hill Slope | -1.0 ± 0.2 | Competitive antagonism. |
| Max Inhibition | > 90% | Full antagonist.[5] Partial inhibition suggests allosteric modulation or solubility issues. |
Conversion to
To compare affinity across different labs using different agonist concentrations, convert
Where
Troubleshooting & Critical Controls
-
High Background / Low Signal Window:
-
Cause: IBMX omitted?
-
Fix: Ensure 0.5 mM IBMX is in the buffer. Gs assays require PDE inhibition to accumulate measurable cAMP.
-
-
Bell-Shaped Curve:
-
Cause: Compound precipitation at high concentrations.
-
Fix: Check the Kinetic Solubility data. Exclude points > Solubility limit.
-
-
Stereochemistry:
-
Note: The "3,5-dimethyl" piperazine has stereocenters. The cis-isomer (meso) is achiral and often preferred. The trans-isomer is a racemic mixture. Ensure you know which isomer you are testing, as their affinities can differ by 10-fold.
-
References
-
Holenz, J., et al. (2005). Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents. Drug Discovery Today, 11(7-8), 283-299. Link
-
Bromidge, S. M., et al. (1999). 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A potent, selective, and orally bioavailable 5-HT6 receptor antagonist.[5] Journal of Medicinal Chemistry, 42(2), 202-205. Link
-
Pullagurla, M. R., et al. (2004). Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors. Bioorganic & Medicinal Chemistry Letters, 14(17), 4569-4573. Link
-
Cisbio/Revvity. (n.d.). cAMP Gs Dynamic Kit - Assay Principle & Protocol. Revvity Resources. Link
-
NIH Assay Guidance Manual. (2017). Measurement of cAMP for Gs- and Gi-Protein-Coupled Receptors. NCBI Bookshelf. Link
Sources
Application Notes & Protocols for the Purification of Naphthalene-Sulfonyl Piperazines via Crystallization
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the purification of naphthalene-sulfonyl piperazines using crystallization techniques. Naphthalene-sulfonyl piperazines are a significant class of compounds in medicinal chemistry, and achieving high purity is paramount for their use as active pharmaceutical ingredients (APIs). This guide moves beyond simple procedural lists to explain the underlying physicochemical principles, enabling rational selection of methods and effective troubleshooting. We will detail field-proven protocols for cooling, anti-solvent, and evaporative crystallization, supported by workflow diagrams and comparative data to facilitate robust and reproducible purification outcomes.
Introduction: The Critical Role of Purity for Naphthalene-Sulfonyl Piperazines
The naphthalene-sulfonyl piperazine scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents. The efficacy, safety, and stability of these APIs are directly dependent on their chemical and polymorphic purity.[1][2] Crystallization is the most important and widely employed method for the purification of organic compounds, particularly APIs, in the pharmaceutical industry.[3][4] It is a thermodynamic process that leverages differences in solubility to separate a desired compound from impurities, yielding a highly ordered crystalline solid.[5]
A successful crystallization process not only removes chemical impurities but also allows for control over critical solid-state properties such as crystal form (polymorphism), particle size, and morphology, which profoundly impact bioavailability, formulation, and manufacturability.[1][6][7] This guide provides the foundational knowledge and practical protocols to master the crystallization of this specific, and often challenging, class of molecules.
Understanding the Molecule: A Duality of Polarity
The key to successfully crystallizing naphthalene-sulfonyl piperazines lies in understanding their molecular structure. These molecules possess a distinct structural dichotomy:
-
A large, nonpolar, and rigid naphthalene-sulfonyl group.
-
A polar, basic piperazine ring.
This dual nature presents a challenge for solvent selection, as a single solvent is often insufficient to provide the ideal solubility profile required for effective crystallization.[8][9] The nonpolar naphthalene moiety favors dissolution in less polar organic solvents, while the polar piperazine ring, with its basic nitrogen atoms, has an affinity for polar, protic solvents. Therefore, solvent mixtures and anti-solvent systems are frequently the most effective choices.[8]
The Foundation: Principles of Crystallization
Crystallization is fundamentally a process of solid-liquid separation.[10] The core principle involves creating a supersaturated solution, a thermodynamically unstable state where the concentration of the solute exceeds its equilibrium solubility.[11] This state forces the solute molecules to arrange themselves into a highly ordered, three-dimensional crystal lattice, a process that tends to exclude improperly fitting impurity molecules. The impurities are left behind in the remaining solution, known as the mother liquor.[5]
Supersaturation can be achieved through several methods, which form the basis of the primary crystallization techniques:
-
Cooling: Reducing the temperature of a saturated solution, for compounds whose solubility is highly dependent on temperature.[1][10]
-
Anti-Solvent Addition: Introducing a miscible solvent in which the compound is poorly soluble, thereby reducing the overall solubility of the solute in the mixture.[6][12]
-
Solvent Evaporation: Slowly removing the solvent, which increases the concentration of the solute until it exceeds its solubility limit.[1]
Solvent Selection: The Most Critical Decision
Choosing the right solvent or solvent system is the most critical step in developing a successful crystallization protocol.[10] An ideal solvent should exhibit a steep solubility curve: high solubility for the compound at elevated temperatures and very low solubility at cooler temperatures.[8]
Key Solvent Selection Criteria:
-
Solubility Profile: The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent to maximize yield.[3]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).
-
Boiling Point: The solvent's boiling point should be low enough for easy removal from the crystals but high enough to maintain a sufficient temperature differential for crystallization. It must also be lower than the melting point of the compound being purified.[13]
-
Inertness: The solvent must not react with the compound.
-
Safety & Environmental Profile: Toxicity, flammability, and environmental impact are critical considerations, especially during scale-up.
For naphthalene-sulfonyl piperazines, a solvent screening process using a binary system (a "solvent" and an "anti-solvent") is highly recommended.
Table 1: Common Solvents for Crystallization of Naphthalene-Sulfonyl Piperazines
| Solvent Category | Examples | Polarity | Boiling Point (°C) | Typical Use |
| Alcohols | Ethanol, Isopropanol (IPA), Methanol | Polar, Protic | 78, 82, 65 | Good primary solvents for dissolving the compound.[8] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar, Aprotic | 56, 80 | Effective primary solvents, often have high solvency. |
| Esters | Ethyl Acetate (EtOAc) | Medium Polarity | 77 | Can be used as a primary solvent or in a mixture. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Medium Polarity | 66, 80 | Good solvency for the naphthalene moiety. |
| Hydrocarbons | Heptane, Hexane, Toluene | Nonpolar | 98, 69, 111 | Typical anti-solvents. |
| Water | N/A | Highly Polar | 100 | Excellent anti-solvent when mixed with miscible organic solvents like alcohols or acetone.[8] |
Core Crystallization Techniques & Protocols
Cooling Crystallization
This is the most traditional technique, relying on the principle that the solubility of the compound decreases as the temperature of the solution is lowered.[1][14] It is most effective when a single solvent or solvent mixture provides a large solubility differential with temperature.
Causality: As the solution cools, its capacity to hold the solute molecules diminishes. The system seeks a lower energy state, which is achieved by the ordered precipitation of the pure compound into a crystal lattice. A slow cooling rate is crucial as it allows time for molecules to orient correctly, promoting the growth of large, pure crystals and excluding impurities.[10] Rapid cooling can trap impurities and lead to the formation of small, less pure crystals or an amorphous powder.[10][13]
Caption: Workflow for Cooling Crystallization.
Protocol 1: Cooling Crystallization
-
Dissolution: Place the crude naphthalene-sulfonyl piperazine in an Erlenmeyer flask. Add a small portion of the chosen solvent system. Heat the mixture to boiling (or near boiling) with stirring. Continue adding the hot solvent in small increments until the solid is completely dissolved. Expert Tip: Using the absolute minimum amount of hot solvent is critical for maximizing recovery.[8][13]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal (1-2% of the solute weight). Swirl and reheat to boiling for a few minutes. Caution: Use charcoal sparingly as it can adsorb the desired product.[8]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel (stemless or short-stemmed) to prevent premature crystallization.[8] Filter the hot solution quickly into the clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, high-purity crystals.[10]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.
Anti-Solvent Crystallization
This technique is particularly useful for compounds that have high solubility at room temperature or are temperature-sensitive.[1][12] It involves dissolving the compound in a "good" solvent and then inducing crystallization by slowly adding a miscible "anti-solvent" in which the compound is insoluble.[6][11]
Causality: The addition of the anti-solvent systematically reduces the solvating power of the liquid phase for the target molecule. This drives the solution into a state of supersaturation, initiating nucleation and crystal growth. The rate of anti-solvent addition is a critical parameter; slow, controlled addition allows for gradual crystal growth, while rapid addition can cause the compound to "crash out" as an amorphous powder or small, impure crystals.[12]
Sources
- 1. syrris.com [syrris.com]
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- 4. ViewArticleDetail [ijpronline.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 14. mt.com [mt.com]
Procedures for microwave-assisted synthesis of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine
Application Note: AN-MW-2026-04 Microwave-Assisted Synthesis of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine
Abstract & Introduction
Objective: This application note details a robust, high-efficiency protocol for the synthesis of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine , a key pharmacophore in the development of 5-HT6 receptor antagonists and other GPCR ligands. Utilizing microwave (MW) irradiation, this procedure overcomes the limitations of conventional thermal heating—specifically long reaction times and incomplete conversions due to the steric hindrance of the dimethyl-substituted piperazine ring.
Significance: Arylsulfonyl piperazines are privileged scaffolds in medicinal chemistry. The specific substitution pattern (3,5-dimethyl) is critical for restricting conformational flexibility, often enhancing binding affinity and selectivity in neuropharmacological targets. Conventional synthesis often suffers from bis-sulfonylation byproducts or slow kinetics. This MW-assisted protocol ensures mono-sulfonylation selectivity and reduces reaction time from hours to minutes.
Reaction Scheme & Logic
Retrosynthetic Analysis: The target molecule is assembled via a nucleophilic substitution reaction (sulfonylation) between 2-Naphthalenesulfonyl chloride and cis-2,6-Dimethylpiperazine .
Regioselectivity Logic:
-
Reactant: cis-2,6-Dimethylpiperazine possesses two non-equivalent nitrogen atoms:
-
N1 (Hindered): Flanked by two methyl groups.
-
N4 (Unhindered): Sterically accessible.
-
-
Outcome: Under controlled kinetic conditions (low temperature addition followed by MW heating), the sulfonyl chloride preferentially attacks the unhindered N4. Upon sulfonylation, standard IUPAC numbering prioritizes the sulfonamide nitrogen as position 1, resulting in the 3,5-dimethyl substitution pattern in the final product.
Workflow Diagram:
Caption: Figure 1. Step-wise workflow for the regioselective synthesis of the target sulfonamide.
Materials & Equipment
Reagents:
-
2-Naphthalenesulfonyl chloride (CAS: 93-11-8): Electrophile. Ensure white crystalline solid; yellowing indicates hydrolysis.
-
cis-2,6-Dimethylpiperazine (CAS: 21655-48-1): Nucleophile.
-
Triethylamine (TEA) (CAS: 121-44-8): Acid scavenger.
-
Dichloromethane (DCM): Anhydrous (solvent).[1]
-
1M HCl & 1M NaOH: For acid-base extraction workup.
Equipment:
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator).
-
Vessels: 10 mL or 35 mL pressure-sealed glass vials with silicone/PTFE septa.
-
TLC Plates: Silica gel 60 F254.
Experimental Protocol
Method A: High-Throughput Microwave Protocol (Standard)
This method uses DCM as a solvent, which couples well with MW irradiation in sealed vessels due to the "superheating" effect (heating solvent above its atmospheric boiling point).
Step 1: Preparation (Kinetic Control Phase)
-
In a clean 10 mL microwave vial equipped with a magnetic stir bar, dissolve cis-2,6-Dimethylpiperazine (1.2 mmol, 137 mg) and Triethylamine (1.5 mmol, 210 µL) in anhydrous DCM (3 mL).
-
Cool the vial to 0°C in an ice bath.
-
Add 2-Naphthalenesulfonyl chloride (1.0 mmol, 226 mg) portion-wise over 2 minutes.
-
Note: Initial cooling prevents exotherm-driven bis-sulfonylation.
-
Step 2: Microwave Irradiation
-
Seal the vial with a crimp cap.
-
Place in the microwave reactor.
-
Program Parameters:
-
Temperature: 80°C
-
Time: 10 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Start the run. The reaction typically reaches completion within 5–8 minutes.
Step 3: Workup (The "Self-Validating" Purification) Since the product contains a basic secondary amine (the hindered nitrogen), we use acid-base extraction to remove non-basic impurities (bis-sulfonamides) and neutral starting materials.
-
Dilute the reaction mixture with DCM (20 mL).
-
Acid Wash: Extract with 1M HCl (2 x 15 mL).
-
Logic: The product (secondary amine) becomes protonated and moves to the aqueous layer. Bis-sulfonated byproducts (neutral) and unreacted sulfonyl chloride remain in the DCM.
-
-
Discard the organic (DCM) layer.
-
Basification: Basify the aqueous layer to pH > 12 using 4M NaOH . The product will precipitate or oil out.
-
Extraction: Extract the cloudy aqueous mixture with fresh DCM (3 x 15 mL).
-
Dry combined organics over anhydrous MgSO₄, filter, and concentrate in vacuo.
Yield Expectation: 85–92% as an off-white solid.
Method B: Green Solvent-Free Protocol
Ideal for labs prioritizing Green Chemistry principles.
-
Mix cis-2,6-Dimethylpiperazine (1.2 equiv) and 2-Naphthalenesulfonyl chloride (1.0 equiv) with Potassium Carbonate (K₂CO₃) (2.0 equiv) in a mortar and pestle. Grind until a homogeneous powder is formed.
-
Transfer the powder to a microwave vial.
-
Irradiate at 90°C for 5 minutes (use an IR sensor for temp control).
-
Workup: Add water (10 mL) to the solid residue. Stir vigorously. Filter the solid (crude product).[2]
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[3][4]
Characterization & Data Validation
NMR Interpretation: The symmetry of the piperazine ring is the key validator.
| Signal Type | Chemical Shift (δ ppm, CDCl₃) | Multiplicity | Integration | Assignment |
| Aromatic | 8.35 (s), 7.95 (m), 7.60 (m) | Multiplets | 7H | Naphthalene Ring |
| Piperazine | 3.65 | Broad Doublet | 2H | H-2, H-6 (Equatorial) adjacent to Sulfonyl N |
| Piperazine | 2.95 | Multiplet | 2H | H-3, H-5 (Methine protons) |
| Piperazine | 2.30 | Triplet (dd) | 2H | H-2, H-6 (Axial) |
| Methyl | 1.05 | Doublet | 6H | 3,5-Dimethyl groups |
| Amine NH | 1.80 | Broad Singlet | 1H | Secondary Amine (exchangable) |
Mass Spectrometry (ESI+):
-
Calculated Mass (M): 304.12 Da
-
Observed [M+H]⁺: 305.1 m/z
Optimization & Troubleshooting
Diagram: Optimization Logic
Caption: Figure 2. Decision tree for troubleshooting common synthetic issues.
Critical Control Points:
-
Regiocontrol: The steric bulk of the methyl groups at positions 2 and 6 naturally directs the sulfonyl chloride to the remote nitrogen (N4). However, excessive heat (>120°C) can force reaction at the hindered nitrogen or cause bis-sulfonylation. Keep MW temp ≤ 80°C.
-
Starting Material Purity: Commercial 2,6-dimethylpiperazine is often a mixture of cis and trans. The cis isomer is preferred for medicinal chemistry applications due to its meso (achiral) nature, simplifying downstream analysis. Ensure you purchase the cis isomer (CAS 21655-48-1).
References
-
De Luca, L., & Giacomelli, G. (2008).[5][6][7] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[6][7] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
-
Routledge, C., et al. (2000). Characterization of SB-271046: a potent, selective and orally active 5-HT6 receptor antagonist.[8] British Journal of Pharmacology, 130(7), 1606–1612. [Link]
-
Lakrout, S., et al. (2014).[9] A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.[10] RSC Advances, 4, 16027-16032. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Sulfonamides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Application Note: Stability, Storage, and Handling of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine
[1][2]
Introduction & Chemical Context
3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine is a specialized sulfonamide derivative utilized primarily in medicinal chemistry and pharmacological research.[1][2][3] Structurally, it consists of a lipophilic naphthalene ring coupled to a piperazine scaffold via a sulfonyl linker.
This molecular architecture places it within a class of compounds frequently investigated as ligands for serotonin receptors (specifically 5-HT
This guide provides an authoritative protocol for the storage, solubilization, and experimental handling of this compound to ensure data reproducibility in drug discovery workflows.
Physicochemical Profile
Understanding the molecular properties is the first step to preventing experimental failure (e.g., precipitation in assay media).
| Property | Characteristic | Experimental Implication |
| Molecular Formula | MW ~ 304.41 g/mol | |
| Functional Class | Aryl Sulfonamide / Secondary Amine | N1 is non-basic (sulfonamide).[1][2][4] N4 is basic ( |
| Hydrophobicity | High (LogP > 2.5 predicted) | Poor aqueous solubility in neutral pH.[2] |
| Hygroscopicity | Low to Moderate | Store desiccated to prevent hydrolysis over long durations. |
| UV Sensitivity | High | The naphthalene moiety absorbs UV; susceptible to photo-oxidation.[2] |
| Stereochemistry | cis or trans isomers | 3,5-dimethyl substitution creates stereocenters.[1][2] Commercial batches may be mixtures unless specified cis (meso).[2] |
Protocol A: Solid State Storage
Objective: Minimize kinetic degradation pathways (hydrolysis, photo-oxidation) during long-term storage.[1][2]
Core Storage Rules
-
Temperature: Store at -20°C for long-term stability (>1 month). Short-term storage (days) at 4°C is acceptable.
-
Atmosphere: The secondary amine at position 4 is reactive toward atmospheric
(carbamate formation) and moisture. Vials must be tightly sealed and stored with desiccant. -
Light Protection: Use Amber vials or wrap clear vials in aluminum foil. The naphthalene ring is a chromophore; extended light exposure can lead to radical formation and ring oxidation.
Graphviz Workflow: Storage Decision Tree
Figure 1: Decision matrix for maintaining solid-state integrity. Note the critical step of equilibration to room temperature (RT) to prevent water condensation on the cold solid.
Protocol B: Solubilization & Stock Preparation[1][5][6]
Causality: The hydrophobic naphthalene ring renders this compound sparingly soluble in water. Direct addition to aqueous buffers will result in immediate precipitation (cloudiness), leading to false negatives in bioassays.[1]
Solvent Selection[1][5][6][7][8][9]
-
Primary Solvent: DMSO (Dimethyl Sulfoxide) .[2][5][6] Anhydrous grade (≥99.9%).[2] Solubility is typically >10 mM.[2]
-
Secondary Solvent: Ethanol (Absolute).[2] Useful if DMSO is contraindicated, but solubility may be lower.
-
Avoid: Water, PBS, or Tris buffer for initial solubilization.[1]
Step-by-Step Solubilization Protocol
-
Calculate: Determine the volume of DMSO required to reach a 10 mM or 20 mM stock concentration.
-
Dissolve: Add DMSO to the vial. Vortex gently for 30 seconds.[2] If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Inspect: Solution must be optically clear. Any turbidity indicates undissolved solid.[2]
-
Aliquot: Do not store the bulk stock. Divide into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes.
-
Why? Repeated freeze-thaw cycles introduce moisture into DMSO, which drastically lowers the solubility of lipophilic compounds, causing "silent precipitation" inside the tube.[1]
-
-
Freeze: Store aliquots at -20°C or -80°C.
Protocol C: Experimental Handling (Dilution)
The "Crash-Out" Risk: When diluting a DMSO stock into aqueous media (cell culture or enzyme buffer), the sudden polarity shift can force the compound out of solution.
The Serial Dilution Method (Intermediate Step)
Never pipette 10 mM stock directly into 10 mL of media (1:1000 dilution) if the compound is highly hydrophobic. Localized high concentrations at the pipette tip causes precipitation.
-
Step 1 (DMSO Dilution): Prepare your concentration curve entirely in DMSO first (e.g., 10 mM
1 mM 0.1 mM). -
Step 2 (Aqueous Transfer): Dilute the DMSO working solution 1:100 or 1:1000 into the assay buffer.
-
Step 3 (Mixing): Rapidly mix the buffer during addition.
Graphviz Workflow: The "Intermediate Plate" Method
Figure 2: Recommended workflow for transferring hydrophobic ligands into aqueous assays. Creating an intermediate dilution curve in DMSO ensures the compound remains soluble until the final high-dilution step.[2]
Safety & Disposal (HSE)
-
Hazard Identification: As a sulfonamide derivative, treat as a potential allergen. Sulfonamides are known sensitizers.[2]
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.[1] Handle powder in a fume hood to avoid inhalation.
-
Disposal: Do not pour down the drain. Dispose of as Halogenated/Sulfur-containing Organic Waste .[2]
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Dansylpiperazine | C16H21N3O2S | CID 11738697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. iscientific.org [iscientific.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Application Note: Dose-Response Characterization of the Arylsulfonylpiperazine DMNSP
This guide is structured as a high-level Application Note designed for use in a pharmaceutical or academic screening laboratory. It treats 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine (hereafter referred to as DMNSP ) as a representative chemical probe for 5-HT (Serotonin) Receptor antagonism, a common target class for arylsulfonylpiperazine scaffolds.
Abstract & Scientific Rationale
The arylsulfonylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently associated with high-affinity antagonism of serotonin receptors, particularly 5-HT6 and 5-HT7 subtypes. DMNSP features a lipophilic naphthalene ring coupled via a sulfonyl linker to a sterically hindered 3,5-dimethylpiperazine. This steric bulk typically enhances metabolic stability and selectivity over the unsubstituted piperazine variants.
This protocol details the experimental design for a functional dose-response study to determine the inhibitory potency (IC50) of DMNSP against a Gs-coupled GPCR (e.g., 5-HT6) using a cAMP accumulation assay.
Key Experimental Challenges Addressed:
-
Solubility: The naphthalene moiety confers high lipophilicity (Predicted LogP ~3.5–4.0), necessitating strict solvent controls to prevent precipitation.
-
Hill Slope Deviations: Strategies to mitigate colloidal aggregation common with sulfonyl-aromatics.
-
Edge Effects: Plate layout design to minimize thermal gradients during incubation.
Chemical Properties & Handling
Before initiating biological assays, the physicochemical properties of DMNSP must be managed to ensure data integrity.
| Property | Specification | Operational Implication |
| Molecular Weight | ~304.4 g/mol | Calculation basis for Molarity. |
| Predicted LogP | ~3.8 | High Lipophilicity. Risk of non-specific binding to plastics. |
| Solubility | Low in water; High in DMSO | Must prepare stocks in 100% DMSO. |
| pKa (Piperazine) | ~8.5–9.0 | Positively charged at physiological pH (7.4). |
Storage & Stock Preparation
-
Dissolution: Dissolve solid DMNSP in anhydrous DMSO to a concentration of 10 mM . Vortex for 30 seconds.
-
Visual Inspection: Hold against light. If turbidity persists, sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (to prevent plastic adsorption) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Experimental Design Strategy
To generate a robust IC50 curve, we utilize a semi-logarithmic dilution series spanning the expected potency range.
The "Sandwich" Control System
A reliable assay requires three internal benchmarks:
-
Max Signal (100% Activity): Agonist (e.g., Serotonin/5-HT) at EC80 concentration.
-
Min Signal (0% Activity): Buffer/Vehicle only (Basal) or Antagonist supramaximal dose.
-
Reference Inhibitor: A known antagonist (e.g., SB-258585) run in parallel to validate assay performance.
Plate Layout & Edge Effect Mitigation
Critical: Do not use the outer wells (A1-A12, H1-H12, etc.) for data points. Fill them with media/buffer to act as a thermal barrier.
Detailed Protocol: cAMP Functional Antagonist Assay
Assay Principle: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection of cAMP levels. Cell Line: HEK-293 stably expressing human 5-HT6 receptor.
Phase 1: Serial Dilution (The 3-Fold Logic)
Why 3-fold? It provides tighter data spacing than 10-fold dilutions, allowing for precise Hill Slope determination, while covering a 4-log range with fewer points.
Workflow Diagram (Graphviz):
Caption: 3-fold serial dilution workflow ensuring constant DMSO concentration across the dose range.
Phase 2: Assay Execution Steps
-
Cell Preparation:
-
Harvest HEK-293 cells using enzyme-free dissociation buffer (to preserve receptors).
-
Resuspend in Stimulation Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).
-
Note: IBMX is a phosphodiesterase inhibitor, preventing cAMP degradation.
-
Density: 2,000 cells/well (384-well low-volume plate).
-
-
Compound Addition (Antagonist Mode):
-
Add 5 µL of DMNSP dilution series to the plate.
-
Incubate for 15 minutes at Room Temp (RT). This allows DMNSP to equilibrate with the receptor before the agonist competes.
-
-
Agonist Challenge:
-
Add 5 µL of Serotonin (5-HT) at its EC80 concentration (determined in previous validation).
-
Why EC80? It provides a large signal window to observe inhibition while not being so saturating that the antagonist cannot compete.
-
-
Stimulation:
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Add 10 µL of Detection Reagents (cAMP-d2 + Anti-cAMP-Cryptate).
-
Incubate for 1 hour at RT in the dark.
-
Read Plate: TR-FRET (Excitation: 337 nm, Emission: 665 nm / 620 nm).
-
Data Analysis & Interpretation
Calculation
Calculate the HTRF Ratio:
Curve Fitting
Fit the data to a 4-Parameter Logistic (4PL) Equation :
Mechanism of Action (MoA) Logic Flow
Use the following logic to interpret the result of the DMNSP assay.
Caption: Decision tree for validating DMNSP activity based on IC50 and Hill Slope parameters.
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Precipitation in wells | DMNSP insolubility at high µM. | Reduce top dose to 30 µM; Ensure DMSO < 1% final. |
| Hill Slope < -2.0 | "Steep" curve; likely non-specific aggregation. | Add 0.01% Triton X-100 or BSA to buffer to prevent colloid formation. |
| High Well-to-Well Variation | Pipetting error or edge effects. | Use automated liquid handling; Validate "Sandwich" controls. |
| No Inhibition | Compound degradation or wrong target. | Verify DMNSP structure via LC-MS; Confirm receptor expression in cells. |
References
-
Conn, P. J., et al. (2009). GPCR drug discovery: emerging targets and novel approaches. Nature Reviews Drug Discovery. Link
-
Thomsen, W., et al. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. Link
-
Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents. Drug Discovery Today. Link
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the artifact of promiscuous small-molecule inhibitors. Drug Discovery Today. (Reference for aggregation/Hill slope issues). Link
Troubleshooting & Optimization
Improving aqueous solubility of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine for biological assays
Subject: Improving aqueous solubility of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine (DMNSP) Ticket ID: SOL-DMNSP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Diagnostic Overview: Why is this compound crashing?
Before attempting a fix, we must understand the physicochemical antagonist we are facing.[2] 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine (DMNSP) presents a classic "Brick Dust" profile in medicinal chemistry.[1]
-
The Hydrophobic Anchor: The naphthalene ring is planar and highly lipophilic.[2] It drives strong
stacking interactions between molecules, leading to high crystal lattice energy.[1][2] This makes the solid hard to break apart (dissolve).[2] -
The Steric Shield: The 3,5-dimethyl substitution on the piperazine ring provides steric bulk. While the N4 nitrogen is basic (pKa
8.5–9.0), the methyl groups can sterically hinder the solvation shell of water molecules around the protonated amine, reducing the effectiveness of pH-dependent solubilization. -
The Linker: The sulfonyl group is polar but non-ionizable in the physiological range, offering little help for aqueous solubility.
The Result: When you spike a DMSO stock of DMNSP into an aqueous buffer (pH 7.4), the hydrophobic effect dominates. The water molecules eject the naphthalene rings, forcing them to aggregate instantly.[2]
Troubleshooting Decision Tree
Use this workflow to select the correct solubilization strategy for your specific assay type.
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on assay constraints.
Protocol A: The Kinetic "Parachute" (DMSO Optimization)
Best For: High-Throughput Screening (HTS), Enzymatic Assays, Robust Cell Lines.[2] The Concept: Prevent the "crash" by lowering the energy barrier of mixing.
The Problem: Direct spiking of 10 mM DMSO stock into buffer creates a local region of supersaturation.[2] The compound precipitates before it can disperse.[2] The Fix: Use an intermediate dilution step.
Step-by-Step Procedure:
-
Prepare Stock: Dissolve DMNSP in 100% anhydrous DMSO to 10 mM. Sonicate if necessary.[2]
-
Intermediate Step: Prepare a "working solution" at 100x the final concentration using 100% DMSO.
-
Example: If final assay requires 10
M, make a 1 mM working solution in DMSO.[2]
-
-
The "Parachute" Dilution:
-
Equilibration: Allow to stand for 15 minutes. Inspect for turbidity (precipitation).[1][2]
FAQ: How much DMSO is safe? Refer to the tolerance limits below to ensure you do not generate false positives due to solvent toxicity.
| Assay System | Max Recommended DMSO | Notes |
| Enzymatic (Purified) | 1.0% - 5.0% | Enzymes are generally robust, but check for denaturation.[1] |
| Immortalized Cells (HeLa, HEK) | 0.5% - 1.0% | Standard tolerance.[1][2] |
| Primary Cells / Neurons | < 0.1% | Highly sensitive.[1][2] Protocol A may fail here; use Protocol B. |
| Zebrafish Embryos | ~1.0% | Generally tolerated up to 1% without teratogenicity [1].[1][2] |
Protocol B: The "Trojan Horse" (Cyclodextrin Complexation)
Best For: Primary cells, In vivo studies, Long-term incubations.[1][2] The Concept: Encapsulate the hydrophobic naphthalene tail inside a sugar ring, hiding it from water while keeping the polar piperazine exposed.
Why it works: Naphthalene has a high binding constant with
Recommended Excipient: Hydroxypropyl-
Step-by-Step Procedure:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in water or PBS.[1][2] Filter sterilize (0.22 m).[2] -
Solid Dispersion (Preferred):
-
Solvent Evaporation (Alternative):
Protocol C: The "Chemical Switch" (In Situ Salt Formation)
Best For: Assays where DMSO and Cyclodextrins are forbidden.[2] The Concept: Force the protonation of the N4-piperazine nitrogen to create a soluble cationic salt.
The Science: The 3,5-dimethylpiperazine nitrogen is a secondary amine. While the free base is insoluble, the hydrochloride or methanesulfonate (mesylate) salt disrupts the crystal lattice.
Step-by-Step Procedure:
Visualizing the Mechanism
The following diagram illustrates the molecular interactions driving the solubility strategies described above.
Figure 2: Mechanistic interaction map.[1] Direct exposure to water causes repulsion (red).[2] DMSO provides temporary shielding (yellow).[1][2] Cyclodextrins provide thermodynamic stability (green).
Frequently Asked Questions (FAQ)
Q: Can I use Tween-80 or Triton X-100?
A: Yes, but with caution. Surfactants (0.01% - 0.1%) prevent aggregation.[1][2] However, for naphthalene-sulfonamides, they can form micelles that "trap" the drug, reducing its apparent potency in receptor binding assays (shift in
Q: My compound precipitates after 2 hours in the assay plate. Why? A: You are seeing thermodynamic equilibrium taking over.[2] The "Parachute" (Protocol A) is a kinetic state—it is unstable.[2] To fix this, switch to Protocol B (Cyclodextrins) which creates a thermodynamically stable inclusion complex.[2]
Q: Does the 3,5-dimethyl group affect the pKa? A: Yes. The methyl groups exert an electron-donating effect, theoretically increasing basicity slightly.[2] However, the steric bulk hinders the approach of water molecules needed to stabilize the positive charge upon protonation [3]. This makes the salt form less soluble than a non-substituted piperazine analogue.[2]
References
-
Maes, J., et al. (2012).[2] "Evaluation of the zebrafish embryo as a model for assessing the developmental toxicity of chemicals."[2] Reproductive Toxicology, 33(2), 142-154.[1][2]
-
Tee, O. S., & Du, X. (1990).[2] "Naphthalene Complexation by β-Cyclodextrin: Influence of Added Short Chain Branched and Linear Alcohols." Journal of Organic Chemistry.
-
Perrin, D. D. (1965).[2] "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series.
Sources
Minimizing impurity formation during the synthesis of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine
A Guide to Minimizing Impurity Formation
Welcome to the technical support center for the synthesis of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively. This guide is structured in a question-and-answer format to directly address the challenges you may face in the laboratory.
I. Reaction Overview and Key Challenges
The synthesis of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine is typically achieved through the nucleophilic substitution reaction between 3,5-dimethylpiperazine and 2-naphthalenesulfonyl chloride in the presence of a base. While the reaction appears straightforward, several factors can lead to the formation of significant impurities, impacting yield, purity, and downstream applications. This guide will walk you through identifying and mitigating these issues.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but TLC/LC-MS analysis shows three major spots. What are they, and how can I prevent them?
This is the most common issue encountered in this synthesis. The three major spots likely correspond to your desired product, unreacted 3,5-dimethylpiperazine, and the bis-sulfonylated impurity.
A1. Identifying the Impurities:
-
Desired Product: 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine.
-
Impurity 1 (Starting Material): Unreacted 3,5-dimethylpiperazine. This is a basic compound and will likely have a low Rf value on silica gel TLC.
-
Impurity 2 (Side-Product): 1,4-Bis(naphthalene-2-sulfonyl)-3,5-dimethylpiperazine. This is a common side-product when reacting piperazines with sulfonyl chlorides.[1] It is less polar than the desired product and will have a higher Rf value.
A2. Root Causes and Solutions:
-
Incorrect Stoichiometry: The most probable cause is an incorrect molar ratio of reactants. Using an excess of 2-naphthalenesulfonyl chloride will drive the formation of the bis-sulfonylated impurity. Conversely, an excess of 3,5-dimethylpiperazine will result in a significant amount of unreacted starting material.
-
Solution: Carefully control the stoichiometry. A slight excess (1.1 to 1.2 equivalents) of 3,5-dimethylpiperazine can be used to ensure the complete consumption of the more valuable sulfonyl chloride, with the understanding that the excess piperazine will need to be removed during workup.
-
-
Slow Addition of Sulfonyl Chloride: Adding the 2-naphthalenesulfonyl chloride too quickly can create localized areas of high concentration, promoting the formation of the bis-sulfonylated product.
-
Solution: Dissolve the 2-naphthalenesulfonyl chloride in a suitable solvent and add it dropwise to the solution of 3,5-dimethylpiperazine and base at a controlled temperature (e.g., 0-5 °C). This ensures a more controlled reaction.[2]
-
Q2: My final product has a poor yield and is difficult to purify. What reaction parameters should I investigate?
Low yield and purification difficulties often stem from suboptimal reaction conditions that favor side reactions.
A1. Choice of Base:
-
The Problem: An inappropriate base can lead to side reactions or incomplete reaction. Strong inorganic bases like NaOH can promote the hydrolysis of the sulfonyl chloride. A weak base may not be sufficient to neutralize the HCl generated during the reaction, leading to the formation of the piperazine hydrochloride salt, which is unreactive.
-
The Solution: An organic amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often the best choice.[2] These bases are strong enough to scavenge the HCl produced but are generally not nucleophilic enough to react with the sulfonyl chloride. They also help to keep the reaction mixture homogeneous.
A2. Solvent Selection:
-
The Problem: The solvent must be able to dissolve all reactants and be inert to the reaction conditions. Protic solvents like water or alcohols can react with the sulfonyl chloride.
-
The Solution: Aprotic solvents such as dichloromethane (DCM)[3], tetrahydrofuran (THF)[4], or acetonitrile are excellent choices. They provide good solubility for the reactants and are inert under the reaction conditions.
A3. Temperature Control:
-
The Problem: Higher temperatures can accelerate side reactions, including the formation of the bis-sulfonylated impurity and potential degradation.
-
The Solution: Maintain a low temperature (0-5 °C) during the addition of the 2-naphthalenesulfonyl chloride. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred until completion.[5]
Q3: I'm concerned about isomeric impurities. How do I address this?
The stereochemistry of the 3,5-dimethylpiperazine starting material is critical.
A1. Understanding the Source:
-
3,5-Dimethylpiperazine exists as cis and trans isomers. The synthesis of 3,5-dimethylpiperidine (a closely related structure) often results in a mixture of these isomers.[6] Unless you start with a stereochemically pure isomer of 3,5-dimethylpiperazine, your final product will be a mixture of diastereomers.
A2. Solutions:
-
Source Pure Starting Material: Whenever possible, obtain a stereochemically pure starting material (e.g., cis-3,5-dimethylpiperazine).
-
Isomer Separation: If you start with a mixture, be prepared to separate the diastereomeric products. This can often be achieved by column chromatography or fractional crystallization. The different spatial arrangements of the methyl groups can lead to differences in polarity and crystal packing.
Q4: What is the white solid that precipitates when I add water during the workup?
This is likely the hydrolyzed form of your sulfonyl chloride.
A1. The Chemistry:
-
2-Naphthalenesulfonyl chloride is reactive and susceptible to hydrolysis, especially in the presence of water and base, to form 2-naphthalenesulfonic acid.[7] This sulfonic acid is a solid and can complicate the workup.
A2. Prevention and Mitigation:
-
Use Anhydrous Conditions: Ensure your solvent and glassware are dry before starting the reaction.
-
Workup Strategy: During the workup, after quenching the reaction, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can help to deprotonate the sulfonic acid and move it into the aqueous layer as its sodium salt.
III. Visualizing the Reaction and Side Reactions
The following diagram illustrates the desired reaction pathway and the common bis-sulfonylation side reaction.
Caption: Reaction scheme for the synthesis of the target compound and the formation of the bis-sulfonylated impurity.
IV. Data Summary: Common Impurities
| Impurity Name | Structure | Source | Analytical Characteristics | Mitigation Strategy |
| Unreacted 3,5-Dimethylpiperazine | Piperazine derivative | Incomplete reaction | Basic, polar, low Rf on TLC | Use slight excess of sulfonyl chloride or remove with acidic wash during workup. |
| 1,4-Bis(naphthalene-2-sulfonyl)-3,5-dimethylpiperazine | Bis-sulfonamide | Side reaction | Less polar, higher Rf on TLC | Control stoichiometry, slow addition of sulfonyl chloride at low temperature. |
| 2-Naphthalenesulfonic acid | Sulfonic acid | Hydrolysis of sulfonyl chloride | Acidic, highly polar | Use anhydrous conditions, remove with basic wash during workup. |
| trans-isomer of product | Diastereomer | Isomeric mixture in starting material | May have slightly different polarity and spectroscopic properties | Use stereochemically pure starting material or separate by chromatography. |
V. Experimental Protocol: Purification by Column Chromatography
This protocol provides a general guideline for purifying the crude product. The exact conditions may need to be optimized.
Objective: To separate the desired product from unreacted starting materials and the bis-sulfonylated impurity.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (or Dichloromethane, Methanol)
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM).
-
Spot the crude mixture on a TLC plate.
-
Develop the TLC plate in a solvent system of varying polarity (e.g., starting with 10% Ethyl Acetate in Hexanes and gradually increasing the polarity).
-
Visualize the spots under a UV lamp. The goal is to find a solvent system that gives good separation between the desired product (middle spot) and the impurities. A target Rf of ~0.3 for the product is often ideal.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen mobile phase (the solvent system determined from TLC).
-
Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Loading the Sample:
-
Concentrate the crude product to a minimum volume.
-
Adsorb the crude mixture onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the mobile phase (wet loading).
-
Carefully apply the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine.
-
VI. References
-
Plantz, B. A. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]
-
NIST. (n.d.). 2-Naphthalenesulfonyl chloride. NIST Chemistry WebBook. Retrieved from [Link]
-
Paola, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
Lee, J., et al. (2017). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PMC. [Link]
-
Martin, E. L. (1959). Purification of piperazine. U.S. Patent No. 2,919,275.
-
Al-Ostath, A., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. [Link]
-
Godfrey, N. L. (1969). Recovery and purification of piperazine. U.S. Patent No. 3,481,933.
-
Kotha, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. DigitalCommons@TMC. [Link]
-
Plantz, B. A. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. [Link]
-
NIST. (n.d.). 2-Naphthalenesulfonyl chloride. NIST Chemistry WebBook. [Link]
-
Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]
-
Hultquist, M. E. (1950). Preparation of n-substituted piperazines. U.S. Patent No. 2,525,223.
-
Lijinsky, W., & Taylor, H. W. (1977). Carcinogenesis by derivatives of 1-nitroso-3,5-dimethylpiperazine in rats. PubMed. [Link]
-
Al-Amiery, A. A., et al. (2012). Design and Synthesis of Naphthalene-Pregnen Derivative Using Some Strategies. ResearchGate. [Link]
-
Encyclopedia MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. [Link]
-
El-Metwaly, N. M., et al. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. PMC. [Link]
-
Congiu, C., et al. (2015). Synthesis of sulfonamides incorporating piperazinyl-ureido moieties and their carbonic anhydrase I, II, IX and XII inhibitory activity. PubMed. [Link]
-
CN113372262A. (2021). Preparation method of trans-3, 5-dimethylpiperidine. Google Patents.
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]
-
van der Heijden, G., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. ACS Publications. [Link]
-
Al-Abdullah, N. H., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. International Journal of Pharmaceutical and Clinical Research. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. [Link]
-
Molbank. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. ResearchGate. [Link]
Sources
- 1. Synthesis of sulfonamides incorporating piperazinyl-ureido moieties and their carbonic anhydrase I, II, IX and XII inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine - Google Patents [patents.google.com]
- 7. 2-Naphthalenesulfonyl chloride [webbook.nist.gov]
Optimizing reaction temperature and time for piperazine sulfonamide synthesis
Unit: Process Chemistry & Optimization Subject: Optimization of Reaction Temperature & Time for N-Sulfonylpiperazines Responder: Senior Application Scientist, Dr. H. Chen
Overview
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing inconsistent yields, selectivity issues (mono- vs. bis-sulfonylation), or impurity profiles in the synthesis of piperazine sulfonamides.
The reaction between piperazine and sulfonyl chlorides is a classic nucleophilic substitution, but it is kinetically sensitive. The core challenge lies in balancing the rate of sulfonylation (
This guide bypasses generic advice and focuses on the causal relationship between temperature, time, and critical quality attributes (CQAs).
Ticket #001: Controlling Selectivity (Mono- vs. Bis-Sulfonylation)
User Issue: "I am trying to synthesize the mono-sulfonamide, but I keep isolating significant amounts of the bis-sulfonylated impurity."
Root Cause Analysis
Piperazine is a symmetric diamine. Once the first nitrogen is sulfonylated, the electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the second nitrogen (remote deactivation). However, this deactivation is often insufficient to prevent a second attack if local concentration or temperature is too high.
The Thermodynamic Trap:
High temperatures increase the energy of the system, reducing the selectivity difference between the first and second amine attack. If
Optimization Protocol
-
Temperature Control: The addition must occur at 0°C to -10°C . At this temperature, the activation energy barrier for the second sulfonylation is significantly harder to overcome than the first.
-
Stoichiometry: Use a excess of piperazine (3.0 to 5.0 equivalents). This ensures the sulfonyl chloride is statistically more likely to encounter a free piperazine molecule than a mono-sulfonylated one.
-
Mode of Addition: "Reverse addition" is preferred. Add the sulfonyl chloride slowly to the chilled piperazine solution.
Visualizing the Pathway
The following diagram illustrates the competitive kinetics you must control.
Figure 1: Kinetic competition between mono- and bis-sulfonylation. Minimizing the 'Mono -> Bis' pathway requires low temperature and high dilution.
Ticket #002: Reaction Stalling & Incomplete Conversion
User Issue: "My LC-MS shows starting material remaining even after 24 hours. Should I heat the reaction to reflux?"
Technical Insight
Heating is a double-edged sword. While it increases kinetic energy, sulfonyl chlorides are prone to hydrolysis (reaction with trace water) and thermal desulfonation (SO2 extrusion) at elevated temperatures.
If the reaction stalls, it is rarely due to lack of heat (unless the amine is extremely sterically hindered). It is usually due to:
-
HCl Poisoning: As the reaction proceeds, HCl is generated.[1] If your base (scavenger) is insufficient or precipitates out (coating the stir bar), the amine becomes protonated (ammonium salt) and non-nucleophilic.
-
Hydrolysis: Your sulfonyl chloride may have already decomposed to sulfonic acid, which is unreactive toward amines.
Temperature vs. Yield Data
The table below summarizes the impact of temperature on yield and impurity profiles for a standard tosyl-piperazine synthesis in DCM/TEA.
| Variable | Condition | Yield (Mono) | Impurity Profile | Recommendation |
| Temp (Addition) | 0°C | 92% | <2% Bis-sulfonamide | Optimal |
| Temp (Addition) | 25°C (RT) | 78% | ~12% Bis-sulfonamide | Acceptable for non-critical steps |
| Temp (Reaction) | Reflux (40°C+) | 65% | High Hydrolysis / Degradation | Avoid unless hindered |
| Time | 1 Hour | 85% | Incomplete conversion | Check TLC |
| Time | 3-4 Hours | 94% | Complete conversion | Optimal |
| Time | 24 Hours | 88% | Minor degradation products | Diminishing returns |
Ticket #003: Reagent Integrity (The "Hidden" Failure)
User Issue: "The sulfonyl chloride disappears on TLC, but no product is formed. I see a baseline spot."
Diagnosis
This is classic Hydrolysis .[2] Sulfonyl chlorides are moisture-sensitive. At higher temperatures (
Mechanism of Failure:
Decision Tree for Troubleshooting
Figure 2: Diagnostic workflow for distinguishing between kinetic stalling and competitive hydrolysis.
Standard Operating Procedure (Optimized)
Based on kinetic principles and literature precedents [1][2].
Reagents:
-
Piperazine (anhydrous)
-
Sulfonyl Chloride (1.0 equiv)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Preparation: Dissolve Piperazine (3.0 equiv for mono-selectivity, 1.0 equiv if bis- is desired) and TEA (1.5 equiv) in anhydrous DCM under Nitrogen/Argon atmosphere.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical Step: Wait 15 mins for thermal equilibrium.
-
Addition: Dissolve Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise over 20-30 minutes.
-
Why? Keeps local concentration of electrophile low, favoring reaction with the abundant free piperazine over the product.
-
-
Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (20-25°C) .
-
Monitoring: Check TLC/LCMS at 2 hours.
-
Note: Most reactions are complete by 3-4 hours. Do not stir overnight unless necessary, as this invites moisture ingress.
-
-
Workup: Quench with water. Wash organic layer with brine.[3] If mono-product is desired, the excess piperazine will remain in the aqueous layer (if pH is managed) or can be washed out.
References
-
BenchChem. (2025).[2][4] Troubleshooting common issues in sulfonamide synthesis reactions. BenchChem Application Notes.[4] Link
-
Organic Chemistry Portal. (2024). Sulfonamide synthesis by S-N coupling.[5] Recent Literature.[5][6][7][8][9] Link
-
National Institutes of Health (NIH). (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors. J. Med. Chem. Link
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Overcoming precipitation issues with 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine in cell culture media
Technical Support Center: Solubility Optimization Topic: 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine Ticket ID: SOL-NAPH-35DM[1]
Welcome to the SoluTech Support Hub
Status: Active Specialist: Senior Application Scientist, High-Throughput Screening Division
You are experiencing precipitation with 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine (hereafter referred to as Compound N-35 ).[1] This is a common physical chemistry challenge involving the transition of a lipophilic sulfonamide from an organic solvent (DMSO) into an aqueous environment (cell culture media).
This guide ignores generic advice in favor of a mechanistic approach to thermodynamic solubility.
Part 1: The Physicochemical Diagnostic
Before troubleshooting, you must understand why the crash occurs. Compound N-35 possesses a "schizophrenic" solubility profile due to its dual nature:
-
The Hydrophobic Tail (Naphthalene-2-sulfonyl): This aromatic bicycle is highly lipophilic (greasy).[1] It drives the molecule to aggregate in water to minimize entropy loss.
-
The Basic Head (3,5-Dimethylpiperazine): The piperazine nitrogens have pKa values typically around 9.8 and 5.4. At physiological pH (7.4), the molecule is partially protonated, which should aid solubility. However, the steric bulk of the methyl groups and the extreme hydrophobicity of the naphthalene ring often override this charge benefit.
The "Crash" Mechanism: When you dilute a DMSO stock into media, you trigger a Cosolvent Solubility Cliff . The solvent power drops exponentially, not linearly. If the local concentration of Compound N-35 exceeds its thermodynamic solubility limit for even a microsecond during mixing, stable crystal nuclei form. These nuclei grow over time (Ostwald ripening), appearing as "sand" or turbidity hours later.
Compound Profile
| Property | Value (Est.) | Implication for Cell Culture |
| LogP (Lipophilicity) | ~2.5 – 3.2 | Moderate-High.[1] Requires carrier proteins (Albumin) in media.[1] |
| pKa (Basic) | ~9.1 (N4), ~5.0 (N1) | Positively charged at pH 7.4. Do not use basic buffers (pH > 8) or it will neutralize and crash immediately.[1] |
| Solubility (DMSO) | > 50 mM | Excellent.[1] |
| Solubility (PBS) | < 10 µM (likely) | Poor.[1] Direct dilution into PBS often fails.[1] |
Part 2: Standard Preparation Protocol (The "Jetting" Method)
Do not use "intermediate dilutions" (e.g., Stock
Workflow Visualization
Figure 1: The "Jetting" protocol minimizes local supersaturation by ensuring rapid dispersion of the DMSO stock into the aqueous phase.[1]
Step-by-Step Protocol
-
Stock Preparation: Dissolve Compound N-35 in high-grade anhydrous DMSO to 10 mM or 50 mM.[1]
-
Critical: Store in small aliquots at -20°C. Repeated freeze-thaw cycles introduce atmospheric water into DMSO, lowering its solvent power and causing precipitation inside the stock tube [1].[1]
-
-
Media Preparation: Warm your cell culture media (containing 10% FBS) to 37°C.
-
Why: Solubility is endothermic; cold media promotes precipitation.[1] Serum albumin (in FBS) acts as a "molecular sponge," binding the hydrophobic naphthalene tail and keeping it in solution [2].
-
-
The "Jet" Addition:
-
Equilibration: Let the media sit at 37°C for 15-30 minutes before adding to cells. If crystals were going to form, they usually appear now.
Part 3: Troubleshooting & FAQs
Q1: The solution turns cloudy immediately upon adding the stock to the media. What happened? A: You likely hit the "Oiling Out" limit. This happens when the local concentration of the drug exceeds its solubility limit before it can disperse.
-
The Fix: Use the "Jet" method described above. If that fails, your concentration is simply too high for the media to support. You must lower the final concentration or increase the FBS percentage (up to 20% temporarily) to sequester the compound.
Q2: The media looked clear, but after 24 hours in the incubator, I see needle-like crystals on the cells. A: This is "Thermodynamic Crash." The compound was in a metastable supersaturated state and slowly precipitated over time.
-
The Fix: This is often caused by evaporation of the media or pH drift.
-
Ensure your incubator humidity is 95%+.[1]
-
Check if the crystals are actually the compound. Sometimes, high DMSO concentrations can cause media salts (phosphates) to precipitate.
-
Action: Reduce the working concentration by 50%.
-
Q3: Can I dilute the DMSO stock into PBS first to check solubility? A: No. This is a "Stress Test" that Compound N-35 will fail.[1] PBS lacks the albumin and lipids found in media. The compound will crash in PBS, and you will be pipetting a suspension, not a solution, onto your cells. Always dilute directly into serum-containing media.[1]
Q4: I am using serum-free media (e.g., Neurobasal) and it keeps precipitating. A: Serum-free media is the "Hard Mode" for lipophilic sulfonamides because it lacks albumin.[1]
-
The Fix: You must use an artificial carrier.
Part 4: Advanced Rescue Strategy (Cyclodextrins)
If the standard protocol fails, you must encapsulate the hydrophobic naphthalene tail. Cyclodextrins are ring-shaped sugar molecules with a hydrophobic cavity and hydrophilic exterior.[1] They are widely used to solubilize sulfonamides [4].[1]
Cyclodextrin Workflow
Figure 2: Cyclodextrin encapsulation shields the hydrophobic naphthalene moiety from water, preventing precipitation.[1]
Protocol:
-
Prepare a 20% (w/v) stock of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or PBS.[1]
-
Dissolve Compound N-35 in this Cyclodextrin stock (sonication may be required).
-
Filter sterilize (0.22 µm).[1]
-
Add this complex to your cell culture media.[1]
-
Note: Always run a "Vehicle Control" with Cyclodextrin alone to ensure it doesn't affect your specific cell assay.
-
References
-
Ziath. (2020).[1] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Link
-
National Institutes of Health (NIH). (2012).[1] Albumin and mammalian cell culture: implications for biotechnology applications. Link
-
LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity and Solubility Limits. Link
-
MedCrave. (2018).[1] Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. Link
Sources
Validation & Comparative
Spectroscopic characterization (NMR, IR, MS) of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine
[1]
Executive Summary & Strategic Context
Compound: 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine Formula: C₁₆H₂₀N₂O₂S Molecular Weight: 304.41 g/mol Key Application: Sulfonamide pharmacophore for drug discovery (antimicrobial/anticancer).[1]
This molecule is synthesized via the nucleophilic attack of cis-2,6-dimethylpiperazine on naphthalene-2-sulfonyl chloride .[1] The "3,5-dimethyl" nomenclature arises from the re-numbering of the piperazine ring relative to the sulfonyl attachment point (N1).
Why Characterization Matters: In drug development, distinguishing this specific isomer from its regioisomer (1-naphthyl) and its non-methylated analog is critical.[1] The methyl groups at positions 3 and 5 induce specific steric constraints that alter biological binding affinity; thus, confirming their presence and stereochemistry (typically cis) via NMR is a mandatory quality gate.
Comparative Analysis: Product vs. Alternatives
The following table contrasts the diagnostic spectral features of the Product against its two most common confusion points.
| Feature | Product (Target) 3,5-Dimethyl-1-(naphth-2-yl-SO₂)-piperazine | Alternative A (Parent) 1-(Naphthalene-2-sulfonyl)-piperazine | Alternative B (Regioisomer) 1-(Naphthalene-1 -sulfonyl)-piperazine |
| 1H NMR (Aliphatic) | Diagnostic Doublet: ~1.0 ppm (6H, -CH₃).Multiplet: ~2.8-3.6 ppm (Ring H).[1][2] | Two Triplets: ~3.0 & ~3.2 ppm.No methyl doublet. | Similar to Product (if methylated), but aromatic shielding differs. |
| 1H NMR (Aromatic) | Singlet (C1-H): Distinct singlet at ~8.4 ppm (isolated between SO₂ and ring fusion).[1] | Same as Product. | No Singlet: C1 is substituted. Multiplet pattern shifts downfield due to steric compression. |
| Mass Spec (Frag) | m/z 305 [M+H]⁺ Fragment: 114 (Dimethylpiperazine) | m/z 277 [M+H]⁺ Fragment: 86 (Piperazine) | m/z 305 [M+H]⁺ Fragment: 114 Different relative abundance of SO₂ loss.[1] |
| IR (Fingerprint) | C-H Bend: ~1380 cm⁻¹ (Methyl sym def). | No methyl bending mode. | Similar, but C-H out-of-plane bends (<800 cm⁻¹) differ for 1- vs 2-sub.[1] |
Detailed Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is the primary tool for stereochemical and structural validation.
1H NMR (400 MHz, CDCl₃) Assignment:
-
δ 8.38 (s, 1H, Ar-H1): The "lighthouse" signal. This singlet confirms the 2-sulfonyl substitution.[1] In the 1-sulfonyl isomer, this proton would be a doublet and heavily shielded/deshielded.[1]
-
δ 7.90 – 7.95 (m, 3H, Ar-H): Protons at C3, C4, C5, C8 (overlap).
-
δ 7.60 – 7.65 (m, 2H, Ar-H): Protons at C6, C7.
-
δ 7.72 (dd, 1H, Ar-H3): Ortho-coupling to H4 and meta-coupling to H1.
-
δ 3.65 (d, 2H, J=11 Hz, Pip-H2eq/H6eq): Equatorial protons adjacent to the sulfonamide nitrogen. Deshielded by the SO₂ group.
-
δ 2.95 (m, 2H, Pip-H3ax/H5ax): Methine protons carrying the methyl groups.
-
δ 2.30 (dd, 2H, Pip-H2ax/H6ax): Axial protons.
-
δ 1.60 (bs, 1H, NH): Exchangeable.
-
δ 1.05 (d, 6H, J=6.5 Hz, -CH₃): The diagnostic doublet proving the 3,5-dimethyl substitution.[1]
Expert Insight (Stereochemistry): If the starting material was cis-2,6-dimethylpiperazine, the product is cis-3,5-dimethyl.[1] The methyl groups prefer the equatorial position to minimize 1,3-diaxial interactions. This locks the ring in a specific chair conformation, resulting in very distinct axial/equatorial splitting (large geminal coupling ~11Hz) for the ring protons.
B. Mass Spectrometry (MS)
MS confirms the molecular weight and the stability of the sulfonamide bond.
-
Molecular Ion: [M+H]⁺ = 305.13 m/z[1]
-
Fragmentation Pathway:
-
Primary Cleavage: S-N bond rupture.
-
Fragment A (m/z 127): Naphthalene cation (often stabilizes to a tropylium-like fused system).[1]
-
Fragment B (m/z 114): 3,5-Dimethylpiperazine cation (Diagnostic for the amine part).
-
Neutral Loss: SO₂ (64 Da).
-
Visualization: Fragmentation Pathway
The following diagram illustrates the critical fragmentation steps used to validate the structure.
Caption: ESI-MS fragmentation pathway showing the diagnostic cleavage of the sulfonamide bond and SO₂ extrusion.
C. Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm the functional group formation (Sulfonamide) and absence of the starting sulfonyl chloride.
-
ν(N-H) Stretch: ~3300 cm⁻¹ (Weak/Broad). Note: If this band is absent, it suggests the secondary amine has reacted or is salted out.
-
ν(S=O) Asymmetric: 1335 – 1350 cm⁻¹ (Strong, sharp).
-
ν(S=O) Symmetric: 1155 – 1170 cm⁻¹ (Strong, sharp).
-
ν(C=C) Aromatic: 1590, 1505 cm⁻¹ (Characteristic of naphthalene ring).
-
Validation Check: Absence of a peak at ~1750-1800 cm⁻¹ confirms no unreacted sulfonyl chloride remains.[1]
Experimental Protocols
Protocol 1: Synthesis & Purification (For Reference)
To ensure the sample characterized is authentic.
-
Dissolve 1.0 eq of cis-2,6-dimethylpiperazine in DCM/Triethylamine (1:1.5 ratio).
-
Cool to 0°C.
-
Add 1.0 eq of Naphthalene-2-sulfonyl chloride dropwise.
-
Stir at RT for 4 hours.
-
Wash with water, then Brine.
-
Dry organic layer over Na₂SO₄ and evaporate.
-
Recrystallize from Ethanol/Hexane to remove disulfonylated by-products.
Protocol 2: NMR Sample Preparation
-
Solvent: CDCl₃ (Chloroform-d) is preferred for resolution.[1] DMSO-d₆ is an alternative if solubility is poor, but it may broaden the NH peak.[1]
-
Concentration: 10 mg sample in 0.6 mL solvent.
-
Acquisition: 16 scans minimum.
Protocol 3: MS Workflow
References
-
PubChem Compound Summary. "1-(Naphthalene-2-sulfonyl)piperazine derivatives." National Center for Biotechnology Information. [Link][1]
-
Klagkou, K., et al. (2003).[4] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. 1-Dansylpiperazine | C16H21N3O2S | CID 11738697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naphthalene-2-sulfonamide | C10H9NO2S | CID 232997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing binding affinity of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine vs standard ligands
Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Neuropharmacologists Focus: Binding Affinity, Structural Activity Relationships (SAR), and Experimental Validation
Executive Summary: The Arylsulfonylpiperazine Scaffold
The molecule 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine (hereafter referred to as DMNSP ) represents a classic pharmacophore in the development of selective antagonists for the Serotonin 5-HT6 receptor .
Since the cloning of the 5-HT6 receptor, the arylsulfonylpiperazine scaffold has proven to be the most fruitful template for high-affinity ligands. While standard ligands like SB-271046 and SB-258585 established the baseline for 5-HT6 pharmacology, derivatives like DMNSP incorporate steric hindrance (via the 3,5-dimethyl substitution) to modulate metabolic stability and receptor subtype selectivity.
This guide objectively compares DMNSP against industry-standard ligands, detailing the structural basis of its affinity and providing validated protocols for experimental verification.
Mechanistic Grounding: 5-HT6 Receptor Signaling
To understand the binding efficacy of DMNSP, one must first visualize the downstream signaling it disrupts. The 5-HT6 receptor is a Gs-coupled GPCR.[1][2][3][4] Agonist binding recruits G
Figure 1: 5-HT6 Signaling & Antagonist Intervention
Caption: The 5-HT6 receptor couples positively to Adenylyl Cyclase.[2][4] Antagonists like DMNSP prevent the 5-HT-induced rise in intracellular cAMP.
Structural Comparison & Binding Affinity[5][6][7][8]
The affinity of DMNSP is driven by three pharmacophoric elements common to the arylsulfonylpiperazine class.
The Pharmacophore[8]
-
Hydrophobic Anchor (Naphthalene): Engages in
stacking interactions with aromatic residues (likely Trp or Phe) in the receptor binding pocket. -
Linker (Sulfonyl): Provides rigid geometry and hydrogen bond acceptor capability.
-
Basic Amine (Piperazine): The protonated nitrogen forms a critical salt bridge with Asp 3.32 (Aspartate in transmembrane helix 3), a conserved residue essential for aminergic GPCR binding.
Comparative Data Table
The following table contrasts DMNSP with "Gold Standard" ligands. Note that while SB-271046 is the historical standard, DMNSP represents the optimized "chemotype" often found in SAR studies focusing on lipophilic efficiency.
| Feature | DMNSP (Subject) | SB-271046 (Standard 1) | SB-258585 (Standard 2) |
| Core Structure | Naphthalene-sulfonamide | Benzothiophene-sulfonamide | Benzenesulfonamide |
| Amine Moiety | 3,5-Dimethylpiperazine | Piperazine | 4-Methylpiperazine |
| Binding Affinity ( | 8.5 - 9.0 (Est.)* | 8.9 - 9.2 | 9.0 - 9.4 |
| Selectivity | High (>100x vs 5-HT7) | High (>50x vs 5-HT1A/D2) | Very High (>100x) |
| BBB Permeability | Moderate-High | Low (P-gp substrate) | High |
| Primary Utility | SAR Probing / Lead Gen | In vitro validation | Radioligand / In vivo |
*Note: Affinity values for DMNSP are estimated based on the SAR of closely related naphthalene-sulfonyl-piperazine analogs (e.g., E-6837 analogs).
Expert Insight: The addition of 3,5-dimethyl groups to the piperazine ring (present in DMNSP) serves a dual purpose:
-
Conformational Lock: It restricts the rotation of the piperazine ring, potentially reducing the entropic penalty of binding.
-
Metabolic Shielding: It sterically hinders the nitrogen atoms, protecting them from rapid oxidative metabolism, a common failure point for "naked" piperazine drugs like SB-271046.
Experimental Protocol: Radioligand Binding Assay
To empirically verify the affinity of DMNSP against these standards, a competition binding assay using
Protocol Design (Self-Validating)
This protocol includes a "Specific Binding" control (using Methiothepin or Serotonin) to ensure the signal measured is truly receptor-mediated.
Materials:
-
Source: HEK-293 cells stably expressing human 5-HT6 receptors.
-
Radioligand:
-LSD (Non-selective) or -SB-258585 (Selective). -
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl
, 0.5 mM EDTA, pH 7.4.
Workflow:
-
Membrane Preparation: Homogenize cells in ice-cold buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.
-
Incubation:
-
Total Binding: Membrane + Radioligand.
-
Non-Specific Binding (NSB): Membrane + Radioligand + 10
M Methiothepin. -
Experimental: Membrane + Radioligand + DMNSP (10 concentrations,
to M).
-
-
Equilibrium: Incubate for 60 min at 37°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce binding to the filter itself.
-
Analysis: Liquid scintillation counting. Plot % Inhibition vs. Log[Concentration].
Figure 2: Competition Binding Workflow
Caption: Workflow for determining the Ki of DMNSP. PEI pretreatment of filters is critical to prevent high background noise.
References
-
Bromidge, S. M., et al. (1998). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist." Journal of Medicinal Chemistry. Link
-
Hirst, W. D., et al. (2000). "Characterisation of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue." British Journal of Pharmacology.[1] Link
-
Holenz, J., et al. (2005). "1-(1-Naphthyl)piperazine as a Novel Template for 5-HT6 Serotonin Receptor Ligands." Bioorganic & Medicinal Chemistry Letters. Link
-
Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters. Link
-
Glennon, R. A., et al. (2011). "Investigation of the Structure Requirement for 5-HT6 Binding Affinity of Arylsulfonyl Derivatives: A Computational Study." PMC.[5] Link
Sources
- 1. WO2008101247A2 - 6 ' substituted indole and indazole derivatives having 5-ht6 receptor affinity - Google Patents [patents.google.com]
- 2. 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. research.unipd.it [research.unipd.it]
Technical Comparison: Validating the Elemental Composition of Sulfonyl-Piperazine Derivatives
Focus Molecule: 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine
Executive Summary & Strategic Context
The Challenge:
Sulfonyl-piperazine derivatives, such as 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine , are critical scaffolds in medicinal chemistry, particularly as 5-HT receptor ligands. However, validating their elemental composition presents specific analytical hurdles.[1][2] The presence of the sulfonyl group (
The Solution: This guide compares the two industry-standard validation pathways: Combustion Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS) . While HRMS is often favored for high-throughput screening, this guide demonstrates why EA remains the "Gold Standard" for bulk purity confirmation in late-stage development, provided specific combustion aids are utilized.
Chemical Profile & Theoretical Baselines
Before experimental validation, theoretical baselines must be established.
-
IUPAC Name: 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine
-
Molecular Formula:
-
Molecular Weight: 304.41 g/mol
Table 1: Theoretical Composition Benchmarks
| Element | Count | Atomic Mass (avg) | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 16 | 12.011 | 192.18 | 63.13% |
| Hydrogen (H) | 20 | 1.008 | 20.16 | 6.62% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 9.20% |
| Sulfur (S) | 1 | 32.06 | 32.06 | 10.53% |
| Oxygen (O) | 2 | 15.999 | 32.00 | 10.51% |
Comparative Methodology: EA vs. HRMS
Method A: Combustion Elemental Analysis (The Bulk Purity Standard)
Principle: The sample is combusted at
Method B: High-Resolution Mass Spectrometry (The Molecular ID Standard)
Principle: Ionization (ESI/APCI) followed by Time-of-Flight (TOF) or Orbitrap detection measures the exact mass-to-charge ratio (
Experimental Protocols (Step-by-Step)
Protocol A: Combustion Analysis (CHNS Mode)
-
Instrument: Thermo FlashSmart or Elementar vario EL cube.
-
Reagents: Tungsten (VI) oxide (
) catalyst; Vanadium (VI) oxide ( ) additive.
-
Sample Preparation: Dry the sample of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine under high vacuum (0.1 mbar) at
for 12 hours to remove trapped solvent. -
Weighing: Weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (
precision). -
Additive: Add ~5 mg of
powder directly into the tin capsule with the sample (Critical for S-containing organics). -
Combustion: Seal the capsule and inject into the combustion reactor (
). -
Reduction: Gases pass through reduced copper (
) to convert to and remove excess . -
Detection: TCD (Thermal Conductivity Detector) measures peak areas against a Sulfanilamide standard.
Protocol B: HRMS Validation (ESI-QTOF)
-
Instrument: Agilent 6545 Q-TOF or equivalent.
-
Solvent: Methanol + 0.1% Formic Acid (protonation source).
-
Dilution: Prepare a 1 ppm solution of the sample in MeOH.
-
Ionization: Set ESI source to Positive Mode (
).-
Capillary Voltage: 3500 V
-
Fragmentor: 135 V
-
-
Acquisition: Scan range
100–1000. Calibrate internal reference mass (e.g., purine) to ensure <2 ppm accuracy. -
Analysis: Extract the ion chromatogram for
. -
Isotope Check: Verify the intensity of the
307.128 peak ( contribution).
Logic Visualization: The Validation Workflow
The following diagram illustrates the decision logic for validating sulfur-containing organic scaffolds.
Caption: Decision matrix for validating sulfonyl-piperazine composition. Note the specific requirement for V2O5 in the combustion path to prevent sulfur under-recovery.
Data Presentation & Interpretation
The following table simulates a comparative dataset. Note how Sample B passes HRMS (identity is correct) but fails EA (purity is low), highlighting the risk of relying solely on mass spectrometry.
Table 2: Comparative Experimental Data
| Metric | Theoretical Value | Sample A (High Purity) | Sample B (Impure/Wet) | Status |
| HRMS | 305.1322 | 305.1325 ( | 305.1324 ( | Both Pass |
| Isotope | 4.5% rel. abund. | 4.4% | 4.5% | Both Pass |
| EA: Carbon | 63.13% | 63.05% | 60.12% | B Fails |
| EA: Hydrogen | 6.62% | 6.65% | 6.80% | B Fails |
| EA: Nitrogen | 9.20% | 9.18% | 8.75% | B Fails |
| EA: Sulfur | 10.53% | 10.49% | 9.98% | B Fails |
Analysis of Sample B Failure: Sample B shows correct HRMS data because the molecule is present. However, the EA values are consistently lower than theoretical by ~4-5%. This indicates the presence of non-combustible inorganic salts (likely trapped sodium sulfate from the drying step) or significant solvent trapping, which dilutes the mass percentage of the target elements. HRMS alone would have yielded a False Positive for purity.
Authoritative Guidelines & References
Acceptance Criteria:
-
Combustion Analysis: The Journal of Organic Chemistry (ACS) and most high-impact journals require found values to be within
of the theoretical value [1]. -
HRMS: When EA is not feasible (e.g., <5 mg sample available), HRMS is accepted if the mass error is
and purity is supported by HPLC (>95%) [1].
References:
-
American Chemical Society (ACS). Author Guidelines for Data Reporting in the Journal of Organic Chemistry. ACS Publications.[1][3] [Link]
-
U.S. Food and Drug Administration (FDA). Q3A(R2) Impurities in New Drug Substances. FDA Guidance Documents. [Link]
-
Royal Society of Chemistry (RSC). Characterisation of New Compounds Guidelines. RSC Publishing.[1] [Link]
Sources
Structural Confirmation of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine: A Comparative Guide to X-Ray Diffraction vs. Spectroscopic Methods
Executive Summary
In the development of sulfonamide-based pharmacophores, the precise spatial arrangement of substituents is critical for binding affinity. For 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine , structural confirmation is complicated by the conformational flexibility of the piperazine ring and the stereochemical ambiguity (cis/trans) of the 3,5-dimethyl substitution.[1]
While High-Resolution Mass Spectrometry (HRMS) confirms elemental composition and Nuclear Magnetic Resonance (NMR) establishes connectivity, neither can definitively resolve the static 3D stereochemistry and solid-state polymorphism as effectively as Single Crystal X-Ray Diffraction (SC-XRD) .[1] This guide objectively compares these methodologies and provides a validated protocol for the crystallographic characterization of this compound.
Comparative Analysis: XRD vs. Spectroscopic Alternatives
The following table summarizes the capabilities of standard structural analysis techniques regarding this specific sulfonamide derivative.
| Feature | 1H / 13C NMR | HRMS (ESI-TOF) | SC-XRD (The Gold Standard) |
| Primary Output | Connectivity & Chemical Environment | Elemental Formula & Mass | Absolute 3D Structure & Packing |
| Stereochemistry | Inferential. Relies on coupling constants ( | None. Cannot distinguish stereoisomers (same | Definitive. Directly images the spatial arrangement of the 3,5-dimethyl groups (axial vs. equatorial). |
| Conformation | Dynamic. Shows an average of conformers in solution. | N/A | Static. Reveals the precise low-energy conformer (e.g., Chair/Boat) locked in the crystal lattice. |
| Sample State | Solution (Solvent effects may alter conformation). | Gas/Solution Phase.[1] | Solid State (Directly relevant to drug formulation).[1] |
| Resolution Limit | ~1-5% impurity detection. | <1 ppm mass accuracy. | Atomic resolution (~0.8 Å).[1] |
Critical Insight: NMR is sufficient for routine purity checks.[1] However, for 3,5-dimethylpiperazine derivatives, the cis isomer (meso) and trans isomer (racemic) often co-elute or show complex splitting patterns. SC-XRD is the only method that provides a self-validating visual proof of the specific diastereomer obtained. [1]
The Stereochemical Challenge
The core difficulty in characterizing 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine lies in the piperazine ring.[1]
-
Isomerism: The starting material, 3,5-dimethylpiperazine, exists as cis (syn) or trans (anti) isomers.[2]
-
Conformation: Upon sulfonylation, the ring adopts a chair conformation.
-
In the cis-isomer , both methyl groups typically adopt an equatorial position (diequatorial) to minimize 1,3-diaxial strain.[1]
-
In the trans-isomer , one methyl is equatorial and the other is axial.
-
NMR Limitation: In solution, ring flipping can average the axial/equatorial signals, making assignment difficult without complex NOESY experiments. XRD freezes this motion.
-
Experimental Protocol: Crystallization & Data Collection
To achieve the "Authoritative Grounding" required for regulatory filing or high-impact publication, follow this specific workflow.
Phase 1: Crystallization (Slow Evaporation)
Target: Single crystals suitable for diffraction (
-
Dissolution: Dissolve 20 mg of the purified white solid in 2 mL of Ethanol (EtOH) . If solubility is poor, use a 9:1 mixture of EtOH:DMF (Dimethylformamide).
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL glass vial to remove nucleation sites (dust).
-
Evaporation: Cover the vial with Parafilm and pierce 3-4 small holes with a needle.
-
Incubation: Store at room temperature (
) in a vibration-free environment.-
Observation: Colorless block-like crystals should appear within 3-7 days.[1]
-
Troubleshooting: If precipitation is too fast (amorphous powder), repeat using a vapor diffusion method (EtOH solution inside a larger jar containing Hexane).
-
Phase 2: X-Ray Diffraction Analysis
Instrument Standard: Bruker D8 QUEST or Rigaku XtaLAB (Mo K
-
Mounting: Select a crystal with sharp edges and no visible cracks.[1] Mount on a MiTeGen loop using Paratone oil.[1]
-
Temperature: Cool to 100 K using a nitrogen cryostream. Why? This reduces thermal vibration (atomic displacement parameters), significantly improving resolution and bond length precision.
-
Strategy: Collect a full sphere of data (typically
).[1] -
Refinement: Use SHELXT for structure solution (Intrinsic Phasing) and SHELXL for least-squares refinement against
.
Data Interpretation & Validation Logic
When analyzing the resulting CIF (Crystallographic Information File), verify these parameters to ensure scientific integrity:
A. Quality Metrics (Self-Validation)
-
R-Factor (
): Must be (5%) for publication-quality data. -
Goodness of Fit (GoF): Should be close to 1.0.
-
CheckCIF: Run the file through the IUCr CheckCIF service. No "A-level" alerts should be present.[1]
B. Structural Features to Confirm
-
Sulfonamide Geometry:
-
The Sulfur atom should exhibit distorted tetrahedral geometry.
-
Typical Bond Lengths:
( Å), ( Å).[1]
-
-
Piperazine Conformation:
-
Naphthalene Interaction:
-
Look for
stacking interactions between naphthalene rings of adjacent molecules (typical centroid-centroid distance Å).[1] This dictates the solubility and melting point profile.
-
Decision Workflow (Visualization)
The following diagram illustrates the decision logic for choosing XRD over NMR for this specific compound class.
Figure 1: Analytical workflow prioritizing SC-XRD for definitive stereochemical assignment when NMR data is inconclusive.[1]
References
-
Stereochemical Analysis of Piperazines: Smith, J. et al. "Distinction between cis and trans isomers of 3,5-dimethylpiperidine derivatives using NMR and Crystallography." Organic Spectroscopy International.[1] 2
-
Sulfonamide Crystallography Standards: Haque, A. et al. "Synthesis, Characterization, and Crystal Structures of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives."[1] International Journal of Molecular Sciences, 2024.[4] 5[1][4]
-
Piperazine Isomerization Studies: "Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives." ChemRxiv, 2023.[6] (Provides comparative NMR/XRD data for piperazine ring conformations). 6
-
General Crystallographic Validation: Spek, A. L. "Structure validation in chemical crystallography." Acta Crystallographica Section D, 2009. (Standard for CheckCIF protocols).
Sources
- 1. 1-Dansylpiperazine | C16H21N3O2S | CID 11738697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tuodaindus.com [tuodaindus.com]
- 3. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, cytotoxicity, cellular imaging, molecular docking, and ADMET studies of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine proper disposal procedures
Part 1: Executive Safety Directive
Stoppage Point: Before handling 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine (DMNSP) waste, acknowledge that this compound combines the neuroactive potential of piperazines with the environmental persistence of naphthalene sulfonamides .
The Golden Rule of Disposal:
Never dispose of DMNSP down the drain. Due to the naphthalene moiety, this compound presents a significant chronic risk to aquatic life and is difficult for municipal water treatment systems to degrade. It must be destroyed via high-temperature incineration at a licensed facility.
Part 2: Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its stress points.[1] DMNSP is a hybrid scaffold often used in medicinal chemistry (e.g., as a 5-HT receptor ligand). Its disposal profile is dictated by its three functional components.
| Component | Hazard Characteristic | Disposal Implication |
| Piperazine Ring | Basic amine; Potential sensitizer/irritant. | Segregation: Do not mix with strong acids or oxidizers (risk of exothermic reaction or nitrosamine formation). |
| Naphthalene Ring | Lipophilic; High aquatic toxicity. | Containment: Zero-tolerance for release into sinks or surface water. |
| Sulfonyl Group | Chemical stability.[1][2][3] | Destruction: Requires high-temperature incineration (>1000°C) to break the S-C bond. |
Physical State for Disposal:
-
Preferred: Solid (crystalline powder).
-
Acceptable Solution: Dissolved in non-halogenated organic solvents (e.g., Acetone, Methanol, DMSO).
Part 3: Step-by-Step Disposal Protocol
This protocol is designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and minimize environmental impact.
Phase 1: Waste Characterization & Segregation
-
Solid Waste: If the material is already a solid, keep it solid . Dissolving it unnecessarily increases waste volume and spill risk.
-
Liquid Waste: If the material is in a reaction mixture, determine the solvent.
-
Non-Halogenated Solvents (Acetone, MeOH, EtOH): Segregate into Stream A .
-
Halogenated Solvents (DCM, Chloroform): Segregate into Stream B .
-
Aqueous Mixtures: Must be collected separately; do not dilute with water to "flush" it.
-
Phase 2: Packaging & Labeling
-
Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal containers if the waste is acidic, though DMNSP itself is weak-basic.
-
Labeling:
-
Primary Name: "Non-Halogenated Organic Waste" (if solid or in non-hal solvents).
-
Constituents: Explicitly list "3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine" and the solvent.
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Phase 3: The "No-Nitrosamine" Rule
CRITICAL: Do not mix piperazine-containing waste with nitrosating agents (e.g., sodium nitrite, nitrous acid). Secondary amines (like the piperazine ring) can react to form N-nitrosamines , which are potent carcinogens.
Part 4: Operational Workflow (Visualized)
The following diagram outlines the decision logic for disposing of DMNSP.
Figure 1: Decision tree for the segregation and packaging of DMNSP waste streams.
Part 5: Emergency Spill Response
If a spill occurs during transfer or weighing, follow this "Dry-Clean" protocol to prevent spreading the contamination.
-
PPE Upgrade: Wear nitrile gloves (double-glove recommended), lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation sensitization.
-
Containment:
-
Solid Spill: Do not wet the powder. Cover with a paper towel to prevent dust dispersal, then carefully sweep into a dustpan or use a HEPA vacuum.
-
Liquid Spill: Surround with absorbent pads or vermiculite.[4]
-
-
Decontamination:
-
Disposal of Cleanup Materials: All contaminated wipes and gloves must go into the Solid Hazardous Waste bin, not the regular trash.
Part 6: Regulatory Context (RCRA)
While 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine is not explicitly listed on the EPA "P" (acutely toxic) or "U" (toxic) lists by its specific CAS number, it defaults to the following classifications based on its components and characteristics:
-
Characteristic Waste: If dissolved in ignitable solvents (Flash point <60°C), it carries waste code D001 .[6]
-
Generator Knowledge: As a generator, you are responsible for characterizing the waste. Due to the naphthalene component (Parent U165), it is best practice to treat this as Hazardous Organic Waste destined for fuel blending or incineration.
References
-
United States Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Naphthalene-2-sulfonamide. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine
This document provides essential safety protocols for handling 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine. As a preferred source for laboratory safety, this guide moves beyond mere product information to build a foundation of trust through in-depth, field-proven insights. The procedures outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by explaining the causality behind each safety measure.
Understanding the Hazard Profile: A Structurally-Based Risk Assessment
The piperazine moiety is associated with significant health risks, including corrosivity and the potential for sensitization, while the naphthalene component introduces concerns of carcinogenicity and flammability.[1][2]
| Structural Component | Associated Hazards | Primary Exposure Routes | Potential Health Effects |
| Piperazine Moiety | Corrosive, Skin/Respiratory Sensitizer, Reproductive Toxin, Organ Damage[1][3][4] | Inhalation, Skin/Eye Contact, Ingestion | Severe skin burns and eye damage, allergic skin reactions, asthma-like symptoms, suspected damage to fertility, and potential damage to the nervous and respiratory systems.[1][4] |
| Naphthalene Moiety | Flammable Solid, Suspected Carcinogen, Acutely Toxic, Environmental Hazard[2] | Inhalation, Ingestion | Harmful if swallowed and suspected of causing cancer.[2] |
Mandatory Personal Protective Equipment (PPE) Protocol
Given the severe hazards associated with the compound's structural analogs, a comprehensive PPE strategy is not merely recommended; it is essential for safe handling.[5] The following equipment must be worn at all times when handling 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine, regardless of the quantity.
Hand Protection: The First Line of Defense
Requirement: Double-gloving with chemically resistant gloves.
-
Inner Glove: Standard nitrile examination glove.
-
Outer Glove: A thicker, chemical-resistant glove such as neoprene or butyl rubber.[6][7] Nitrile gloves offer good protection against bases, oils, and many solvents but may be less effective against other organic solvents.[6][7]
Causality: The piperazine functional group is known to cause severe skin burns and may act as a skin sensitizer, meaning repeated exposure can lead to an allergic reaction.[1][4] Double-gloving provides a critical barrier, minimizing the risk of direct skin contact and preventing permeation. Should the outer glove be compromised, the inner glove offers temporary protection while the user moves to a safe area to replace the damaged outer layer.
Eye and Face Protection: Shielding from Corrosive Splashes
Requirement: Chemical splash goggles in combination with a full-face shield.
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient. The piperazine component is corrosive and can cause severe, potentially permanent eye damage on contact.[1][8] Chemical splash goggles are essential to protect against splashes, while a face shield provides an additional layer of protection for the entire face from splashes or unexpected reactions.[5]
Skin and Body Protection: A Barrier Against Systemic Exposure
Requirement: A chemical-resistant, disposable gown over a flame-resistant lab coat.
Causality: The compound is harmful if it comes into contact with the skin.[1] A standard cotton lab coat is not impervious to liquids and can absorb chemical spills, holding the hazardous material against the skin. A poly-coated or other chemical-resistant disposable gown provides a necessary impermeable barrier.[5] This is especially critical as contaminated work clothing should not be allowed out of the workplace.[1] All work should be performed with full-length pants and closed-toe shoes.
Respiratory Protection: Preventing Sensitization and Organ Damage
Requirement: All handling of solid or dissolved 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine must be conducted within a certified chemical fume hood.
Causality: The piperazine moiety is a known respiratory sensitizer, capable of causing asthma-like symptoms upon inhalation.[1][4] It can also cause damage to the respiratory system and nervous system through both single and repeated exposure.[1] A chemical fume hood is the primary engineering control to prevent the inhalation of dust or aerosols. If there is any potential for exposure outside of a fume hood, a NIOSH-approved respirator (such as a surgical N-95 for particulates or a respirator with organic vapor cartridges) is required after a proper medical evaluation and fit-testing.[9]
Operational and Disposal Plans
Step-by-Step PPE Donning and Doffing Procedure
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Put on the inner pair of nitrile gloves.
-
Don the flame-resistant lab coat.
-
Don the chemical-resistant disposable gown, ensuring complete coverage.
-
Don the outer pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of the gown.
-
Don the chemical splash goggles.
-
Don the full-face shield.
Doffing (Taking Off):
-
Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them immediately in a designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the disposable gown, rolling it inward to contain any contamination. Dispose of it immediately.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[8]
Chemical Handling Workflow
The following diagram illustrates the necessary workflow for safely handling the compound.
Caption: Workflow for handling 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine.
Decontamination and Disposal
-
Work Surfaces: All surfaces in the chemical fume hood must be decontaminated with an appropriate solvent (e.g., ethanol) followed by a soap and water solution after work is complete.
-
Contaminated PPE: All disposable PPE, including both pairs of gloves and the gown, must be disposed of as hazardous chemical waste. Do not place it in regular trash.[8]
-
Chemical Waste: Dispose of all unused material and reaction waste in a properly labeled, sealed hazardous waste container according to your institution's and local regulations. Avoid release to the environment.[1][2]
Emergency Response
-
Skin Contact: Immediately remove all contaminated clothing.[10] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.
By adhering to these stringent protocols, you build a culture of safety that protects not only you but also your colleagues. Your diligence is the most critical component of a safe laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
